Product packaging for Cefetrizole(Cat. No.:CAS No. 65307-12-2)

Cefetrizole

Cat. No.: B1663827
CAS No.: 65307-12-2
M. Wt: 437.5 g/mol
InChI Key: UQWYUAURRDNBKR-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ceftezole is an α-Glucosidase inhibitor with an IC50 and a Ki of 2.1 μM and 0.578 μM, respectively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N5O4S3 B1663827 Cefetrizole CAS No. 65307-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYUAURRDNBKR-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024331
Record name (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65307-12-2
Record name Cefetrizole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065307122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFETRIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61K37E446T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cefetrizole for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cefetrizole, a cephalosporin antibiotic. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow and mechanism of action.

Introduction

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic. Its structure features a 7-aminocephalosporanic acid (7-ACA) nucleus with a (2-thiophen-2-yl)acetyl group at the 7-position and a (1H-1,2,4-triazol-5-yl)thiomethyl group at the 3-position. For research purposes, the synthesis of high-purity this compound is essential for accurate in vitro and in vivo studies. This guide details a plausible synthetic route and purification strategy based on established cephalosporin chemistry.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the C-3 side chain precursor: Preparation of 5-mercapto-1H-1,2,4-triazole.

  • Formation of the this compound nucleus: Synthesis of 7-amino-3-((1H-1,2,4-triazol-5-ylthio)methyl)-3-cephem-4-carboxylic acid.

  • Final acylation: Coupling of the this compound nucleus with 2-(thiophen-2-yl)acetic acid.

A schematic of the overall synthetic workflow is presented below.

Synthesis_Workflow cluster_0 Stage 1: C-3 Side Chain Synthesis cluster_1 Stage 2: Cephalosporin Core Formation cluster_2 Stage 3: Final Acylation Thiosemicarbazide Thiosemicarbazide Mercaptotriazole 5-mercapto-1H-1,2,4-triazole Thiosemicarbazide->Mercaptotriazole Reaction Formic_acid Formic Acid Formic_acid->Mercaptotriazole Cefetrizole_Nucleus 7-amino-3-((1H-1,2,4-triazol-5-ylthio)methyl)- 3-cephem-4-carboxylic acid Mercaptotriazole->Cefetrizole_Nucleus 7-ACA 7-Aminocephalosporanic Acid (7-ACA) 7-ACA->Cefetrizole_Nucleus Coupling This compound This compound Cefetrizole_Nucleus->this compound Acylation Thiopheneacetic_acid 2-(thiophen-2-yl)acetic acid Thiopheneacetic_acid->this compound MoA This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Disrupts CellLysis Cell Lysis and Death CellWall->CellLysis Leads to

Cefetrizole Solubility in Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for cefetrizole is limited. This guide utilizes qualitative data for this compound where available and leverages data for ceftriaxone, a structurally and functionally similar third-generation cephalosporin, to provide a comprehensive overview of expected solubility characteristics and relevant experimental protocols. This information should be used as a reference, and empirical solubility testing for this compound is highly recommended for specific applications.

Introduction

This compound is a third-generation cephalosporin antibiotic. Understanding its solubility in various laboratory solvents is a critical prerequisite for a wide range of research and development activities, including formulation development, in vitro and in vivo testing, and analytical method development. This technical guide provides an in-depth overview of the solubility of this compound, supported by experimental protocols and visual workflows to aid researchers in their studies.

Solubility Profile

Qualitative Solubility Data

Based on information for structurally similar cephalosporins, the expected qualitative solubility of this compound in common laboratory solvents is summarized in the table below.

SolventExpected Solubility
WaterReadily Soluble
MethanolSparingly Soluble
EthanolVery Slightly Soluble

Data is inferred from the properties of ceftriaxone sodium, which is described as readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1]

Factors Influencing Solubility

Several factors can influence the solubility of this compound, including:

  • pH: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solvent.

  • Temperature: Solubility is generally temperature-dependent, though the effect varies for different solvent-solute systems.

  • Salt Form: The use of different salt forms of the active pharmaceutical ingredient (API) can significantly alter its solubility.

  • Presence of Co-solvents: The addition of co-solvents can enhance or decrease the solubility of a compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (analytical grade)

  • Selected laboratory solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

  • Volumetric flasks

  • Conical flasks or vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask or vial containing a known volume of the selected solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

    • Seal the flask/vial to prevent solvent evaporation.

  • Equilibration:

    • Place the flask/vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizing Key Processes

Mechanism of Action of Cephalosporins

This compound, as a cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is shared with other β-lactam antibiotics like ceftriaxone. The key steps are the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

G Mechanism of Action of Cephalosporins cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Death Peptidoglycan->Lysis Inhibition leads to defective cell wall This compound This compound This compound->PBP Binds to and inhibits

Caption: Mechanism of action of cephalosporin antibiotics like this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a pharmaceutical compound like this compound. This workflow can be adapted for both manual and high-throughput screening methods.

G General Workflow for Solubility Determination Start Start: Excess Compound + Solvent Equilibration Equilibration (e.g., 24-72h shaking at constant T) Start->Equilibration Separation Separation of Solid and Liquid (Centrifugation/Filtration) Equilibration->Separation Analysis Analysis of Supernatant (HPLC or UV-Vis) Separation->Analysis Calculation Calculation of Solubility Analysis->Calculation End End: Solubility Value (mg/mL) Calculation->End

Caption: A generalized experimental workflow for determining drug solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a foundational understanding for researchers. By leveraging data from the closely related compound ceftriaxone and outlining a detailed experimental protocol, scientists and drug development professionals are better equipped to approach the formulation and analysis of this compound. The provided visual diagrams of the mechanism of action and experimental workflow serve to further clarify these critical processes. For definitive results, it is imperative to conduct empirical solubility studies for this compound under specific experimental conditions.

References

In Vitro Antibacterial Spectrum of Ceftriaxone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its extended half-life allows for once-daily dosing in many indications, making it a valuable agent in both hospital and outpatient settings.[1] This guide provides a detailed overview of the in vitro antibacterial spectrum of ceftriaxone, methodologies for its assessment, and its mechanism of action.

Quantitative Antibacterial Spectrum

The in vitro activity of ceftriaxone is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism under standardized laboratory conditions. The following tables summarize the MIC data for ceftriaxone against a variety of clinically relevant bacterial species. MIC values are typically reported as MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates).

Table 1: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.25≤0.25
Klebsiella pneumoniae≤0.251
Proteus mirabilis≤0.25≤0.25
Haemophilus influenzae≤0.015≤0.015
Neisseria gonorrhoeae≤0.0080.03
Neisseria meningitidis≤0.0080.015
Salmonella spp.0.060.12
Shigella spp.≤0.015≤0.015
Serratia marcescens0.54
Citrobacter spp.0.2532
Enterobacter spp.0.25>32

Note: Data compiled from multiple sources. MIC values can vary based on geographic location and the prevalence of resistance mechanisms.

Table 2: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.030.12
Streptococcus pneumoniae (penicillin-resistant)12
Streptococcus pyogenes (Group A)≤0.0150.03
Streptococcus agalactiae (Group B)0.030.06
Staphylococcus aureus (methicillin-susceptible)24

Note: Ceftriaxone is generally not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the susceptibility of bacterial isolates to antibiotics. The following are standard methodologies used to determine the in vitro activity of ceftriaxone.

Broth Microdilution Method

The broth microdilution method is considered the gold standard for quantitative susceptibility testing.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of ceftriaxone is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

  • Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of ceftriaxone in Mueller-Hinton agar are prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of ceftriaxone that prevents the growth of bacterial colonies.

Visualizations

Mechanism of Action of Ceftriaxone

The bactericidal activity of ceftriaxone results from the inhibition of bacterial cell wall synthesis.[4]

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Leads to Weakened_wall Weakened Cell Wall Peptidoglycan_synthesis->Weakened_wall Ceftriaxone Ceftriaxone Inhibition Inhibition Ceftriaxone->Inhibition Inhibition->PBP Binds to Cell_lysis Cell Lysis (Bactericidal Effect) Weakened_wall->Cell_lysis

Caption: Mechanism of action of Ceftriaxone.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps in determining the MIC of ceftriaxone using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start: Pure Bacterial Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Microtiter Plate (Antibiotic Dilutions + Bacteria) Inoculum->Inoculate Dilution Serial Dilution of Ceftriaxone in Broth Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Observe for Visible Bacterial Growth Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe->Determine_MIC End End: MIC Value Reported Determine_MIC->End

Caption: Workflow for MIC determination.

References

Cefetrizole Stability and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a notable scarcity of publicly available, in-depth stability and degradation data specifically for cefetrizole, this guide leverages information on ceftriaxone, a structurally related third-generation cephalosporin, as a predictive model for its stability profile and degradation pathways. The principles and methodologies discussed are broadly applicable to cephalosporin antibiotics and are supplemented with the specific information available for this compound.

Introduction

This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic. Like other β-lactam antibiotics, the stability of this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. The inherent reactivity of the β-lactam ring makes it susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Understanding these degradation pathways is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of robust analytical methods for quality control.

This technical guide provides a comprehensive overview of the stability of this compound, drawing parallels from the well-documented degradation of ceftriaxone. It covers the primary degradation pathways, presents quantitative data from related compounds in structured tables, details relevant experimental protocols, and provides visualizations of degradation pathways and experimental workflows.

Physicochemical Properties and Intrinsic Stability

This compound, like other phenylglycine-type cephalosporins, exhibits inherent instability in aqueous solutions and biological media such as sera, even at refrigerated temperatures[1]. This instability is primarily attributed to the strained β-lactam ring, which is susceptible to nucleophilic attack, leading to its cleavage and subsequent loss of antibacterial activity.

Factors Influencing this compound Stability

Several factors can significantly impact the stability of this compound:

  • pH: The rate of hydrolysis of the β-lactam ring is highly pH-dependent. Cephalosporins generally exhibit a U-shaped pH-rate profile, with maximum stability typically occurring in the slightly acidic to neutral pH range.

  • Temperature: Increased temperature accelerates the rate of degradation, following the principles of chemical kinetics.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of sulfoxide derivatives and other oxidation products.

  • Moisture: As a solid, the presence of moisture can facilitate hydrolysis, particularly in formulated products.

Degradation Pathways

The degradation of cephalosporins like this compound can proceed through several pathways, with hydrolysis of the β-lactam ring being the most common. Other significant pathways include oxidation, photolysis, and thermal degradation.

Hydrolytic Degradation

Hydrolysis is the primary degradation pathway for this compound in aqueous solutions. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its irreversible opening and the formation of inactive degradation products.

The rate of hydrolysis is influenced by pH. Under acidic conditions, the reaction is often specific-acid catalyzed, while under alkaline conditions, it is specific-base catalyzed. The general mechanism for the hydrolysis of the β-lactam ring is depicted below.

Hydrolysis_Pathway This compound This compound (Intact β-lactam ring) TransitionState Tetrahedral Intermediate This compound->TransitionState H₂O (Nucleophilic Attack) DegradationProduct Inactive Degradation Product (Opened β-lactam ring) TransitionState->DegradationProduct Ring Opening

Caption: General Hydrolytic Degradation Pathway of the β-Lactam Ring.

Oxidative Degradation

The thioether group in the dihydrothiazine ring of cephalosporins is susceptible to oxidation, leading to the formation of sulfoxide and, under more stringent conditions, sulfone derivatives. These oxidation products may have reduced or no antibacterial activity.

Oxidation_Pathway This compound This compound (Thioether) Sulfoxide This compound Sulfoxide This compound->Sulfoxide [O] Sulfone This compound Sulfone Sulfoxide->Sulfone [O]

Caption: General Oxidative Degradation Pathway of Cephalosporins.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of cephalosporins. The specific photolytic degradation products of this compound have not been extensively reported, but for related compounds, photodegradation can involve complex reactions leading to a variety of products, including isomers and fragments of the original molecule.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal degradation. This process can lead to a variety of degradation products through complex reaction pathways, including decarboxylation and fragmentation of the molecule.

Quantitative Stability Data (Based on Ceftriaxone as a Model)

Due to the lack of specific quantitative stability data for this compound, the following tables summarize the stability of ceftriaxone under various stress conditions. This data provides a valuable reference for predicting the stability profile of this compound.

Table 1: Summary of Ceftriaxone Degradation under Forced Stress Conditions

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 0.1 M HCl, 60°C, 24 hoursSignificant degradation
Base Hydrolysis 0.1 M NaOH, 60°C, 24 hoursVery rapid and extensive degradation
Oxidative 3% H₂O₂, Room Temperature, 24 hoursSignificant degradation
Photolytic UV light (254 nm), solid state & solutionDegradation observed
Thermal 105°C, 24 hoursDegradation observed

Table 2: Stability of Ceftriaxone in Aqueous Solution at Different Temperatures

TemperatureStorage DurationRemaining Ceftriaxone (%)
4°C24 hours> 95%
25°C (Room Temp)24 hours~90%
37°C24 hours< 80%

Stabilization of this compound

Studies have shown that the stability of this compound in aqueous solutions and sera can be improved.

  • Use of Antioxidants: Sodium metabisulphite (Na₂S₂O₅), a reducing agent, has been shown to stabilize this compound in aqueous solutions[1]. The stabilizing effect is more pronounced in deionized water compared to buffered solutions and is temperature-dependent, with storage at 4°C providing better stability than at -20°C[1].

  • Acidification: The addition of hydrochloric acid (e.g., 0.1 mL of 2 N HCl to 2 mL of solution) can preserve the potency of this compound in aqueous solutions and sera for up to four weeks, even at room temperature[1]. This suggests that maintaining a lower pH can significantly slow down the degradation process.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines, which would be applicable to this compound.

Forced Degradation Study Protocol

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Neutralization Neutralization (for acid/base samples) Acid->Neutralization Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->Neutralization Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Dilution Dilution to appropriate concentration Oxidative->Dilution Thermal Thermal Degradation (e.g., 105°C) Thermal->Dilution Photolytic Photolytic Degradation (e.g., UV light, 254 nm) Photolytic->Dilution Drug This compound Drug Substance/Product Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photolytic Neutralization->Dilution HPLC Stability-Indicating HPLC Analysis Dilution->HPLC MassSpec LC-MS for Degradant Identification HPLC->MassSpec

Caption: A typical workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl).

  • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with a corresponding amount of base (e.g., 0.1 M or 1 M NaOH), and dilute to the final concentration with the mobile phase for analysis.

3. Base Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH).

  • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

  • At each time point, withdraw a sample, neutralize it with a corresponding amount of acid (e.g., 0.1 M or 1 M HCl), and dilute for analysis.

4. Oxidative Degradation:

  • Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% or 30% H₂O₂).

  • Keep the solution at room temperature for a defined period.

  • At each time point, withdraw a sample and dilute for analysis.

5. Thermal Degradation:

  • For solid-state studies, place the this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period.

  • For solution studies, heat the stock solution at a specific temperature.

  • At each time point, withdraw a sample (dissolving the solid if necessary) and dilute for analysis.

6. Photolytic Degradation:

  • Expose the this compound solid powder and a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

  • A control sample should be kept in the dark under the same conditions.

  • At each time point, withdraw a sample and prepare it for analysis.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.

Typical Chromatographic Conditions for a Cephalosporin:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 254 nm or 270 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific, in-depth data on the stability and degradation pathways of this compound is limited in the public domain, a comprehensive understanding can be extrapolated from the behavior of structurally similar cephalosporins, such as ceftriaxone. This compound is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, a process influenced by pH and temperature. Oxidative and photolytic pathways also contribute to its degradation.

The stability of this compound can be enhanced through formulation strategies such as the inclusion of antioxidants like sodium metabisulphite and by maintaining an acidic pH. The development and validation of a robust stability-indicating analytical method, typically an RP-HPLC method, are essential for monitoring the stability of this compound and ensuring the quality, safety, and efficacy of its pharmaceutical products. Further research specifically focused on the degradation profile of this compound is warranted to provide a more complete understanding for drug development professionals.

References

Navigating the Therapeutic Landscape of Cefetrizole: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the absorption, distribution, metabolism, excretion, and antimicrobial activity of the cephalosporin antibiotic, Cefetrizole, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a semisynthetic cephalosporin antibiotic noted for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the potential for resistance development. This technical guide provides an in-depth exploration of the core PK/PD properties of this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding.

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic profile of a drug delineates its course through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the onset, intensity, and duration of therapeutic effect.

Absorption

This compound is primarily administered orally. Following oral administration, it is well-absorbed from the gastrointestinal tract.

Distribution

Once absorbed, this compound distributes into various body tissues and fluids. A key determinant of its distribution is its binding to plasma proteins.

Table 1: Plasma Protein Binding of this compound

SpeciesProtein Binding (%)Concentration RangeReference
Human90-95%< 100 µg/mL[1]
Human~60%> 400 µg/mL[1]

The binding of this compound to human plasma proteins is concentration-dependent, with higher binding observed at lower concentrations[1]. This binding involves two sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site[1].

The apparent volume of distribution (Vd) provides insight into the extent of drug distribution throughout the body.

Table 2: Volume of Distribution of this compound

PopulationRoute of AdministrationVolume of Distribution (L)Reference
Healthy AdultsIntravenous/Intramuscular5.78 - 13.5[2]
Septic PatientsIntravenous/Intramuscular6.48 - 35.2[2]
Metabolism

Metabolism of this compound is reported to be negligible[2]. The drug is primarily eliminated from the body in its unchanged form.

Excretion

This compound is eliminated from the body through both renal and biliary pathways.

Table 3: Elimination Parameters of this compound

ParameterValueReference
Elimination Half-life5.8 - 8.7 hours[2][3]
Renal Excretion (% of dose)33 - 67%[2][3]
Biliary ExcretionRemainder of the dose[2][3]
Plasma Clearance (Healthy Adults)0.58 - 1.45 L/hour[2]
Renal Clearance0.32 - 0.73 L/hour[2]

The long elimination half-life of this compound allows for convenient once or twice-daily dosing regimens[2].

Pharmacodynamics: The Action of this compound on Bacteria

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect, in this case, the antimicrobial activity against pathogenic bacteria.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the binding of its β-lactam moiety to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane[2]. These PBPs, which include carboxypeptidases, endopeptidases, and transpeptidases, are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall[2]. By inactivating these enzymes, this compound disrupts cell wall synthesis, leading to the formation of defective cell walls and ultimately, bacterial cell lysis and death[2].

Mechanism of Action of this compound This compound This compound (β-lactam antibiotic) PBPs Penicillin-Binding Proteins (PBPs) (Carboxypeptidases, Endopeptidases, Transpeptidases) This compound->PBPs Binds to and inhibits CellWall Bacterial Cell Wall Synthesis (Peptidoglycan cross-linking) DefectiveCellWall Defective Cell Wall Formation CellWall->DefectiveCellWall Inhibition leads to CellLysis Bacterial Cell Lysis and Death DefectiveCellWall->CellLysis Results in

Caption: this compound's mechanism of action.

Antimicrobial Activity

The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 4: In Vitro Activity of this compound against Various Pathogens

Bacterial SpeciesMIC Range (mg/L)Reference
Streptococcus pneumoniaeVaries by susceptibility[4]
EnterobacteriaceaeSusceptibility breakpoint ≤1 mg/L[5]
Neisseria gonorrhoeaeSusceptible: <0.002 mg/L; Resistant: ≥0.5 mg/L[6]

This compound has demonstrated greater in vitro activity against both Gram-positive and Gram-negative bacteria compared to cephalexin[7]. It is also more active than cephalothin, cefazolin, and cephapirin against most Gram-negative bacteria[7].

Experimental Protocols

A summary of the methodologies employed in key pharmacokinetic and pharmacodynamic studies is provided below to aid in the replication and extension of these findings.

Determination of Plasma Protein Binding
  • Method: Equilibrium dialysis or ultrafiltration.

  • Procedure:

    • Human, baboon, rabbit, dog, and rat plasma were used.

    • Plasma samples were spiked with varying concentrations of this compound.

    • For equilibrium dialysis, the plasma is placed in a dialysis bag and dialyzed against a protein-free buffer until equilibrium is reached.

    • For ultrafiltration, the plasma is centrifuged through a semipermeable membrane that retains proteins and protein-bound drug.

    • The concentration of this compound in the protein-containing (total) and protein-free (unbound) fractions is determined using high-performance liquid chromatography (HPLC)[1].

    • The percentage of protein binding is calculated as: ((Total Drug - Unbound Drug) / Total Drug) * 100.

Pharmacokinetic Studies in Humans
  • Study Design: Crossover study design with ascending single doses.

  • Procedure:

    • Healthy adult volunteers were administered single intravenous infusions of this compound over 30 minutes at doses of 0.5 g, 1 g, and 2 g[8].

    • Serial blood and urine samples were collected at predetermined time points.

    • Plasma and urine concentrations of this compound were quantified using a validated HPLC method[8].

    • Pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance were calculated from the concentration-time data using non-compartmental analysis.

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution or agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A standardized inoculum of the test bacterium is prepared.

    • Two-fold serial dilutions of this compound are prepared in a liquid growth medium (broth microdilution) or incorporated into agar plates (agar dilution).

    • The bacterial inoculum is added to each dilution.

    • The plates or tubes are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[9].

Experimental Workflow for MIC Determination Start Start: Prepare Bacterial Inoculum and this compound Dilutions Inoculation Inoculate Dilutions with Bacteria Start->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine MIC: Lowest Concentration with No Growth Observation->MIC

Caption: Workflow for MIC determination.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and pharmacodynamics of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and visual representations of key processes, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these PK/PD parameters is essential for the rational design of dosing strategies that maximize the therapeutic potential of this compound while mitigating the risk of antimicrobial resistance. Further research into the clinical application of these findings will continue to refine the optimal use of this important cephalosporin antibiotic.

References

Cefetrizole: An Obscure Member of the Cephalosporin Family

Author: BenchChem Technical Support Team. Date: November 2025

Cefetrizole is identified as a cephalosporin, a class of β-lactam antibiotics.[1] Its chemical structure is formally known as (6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2][3] This complex nomenclature provides insight into its constituent chemical moieties, which are fundamental to its presumed mechanism of action.

Presumed Mechanism of Action

Based on the general mechanism of cephalosporins, this compound would act by inhibiting the synthesis of the bacterial cell wall.[1] The β-lactam ring, a core component of its structure, is designed to bind to and inactivate penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By disrupting this process, the structural integrity of the bacterial cell is compromised, leading to cell lysis and death.

The logical workflow for the discovery and development of a typical cephalosporin antibiotic is outlined below. It is important to note that this is a generalized pathway and specific details for this compound are not available.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Screening Screening of Chemical Libraries Lead_Identification Identification of Lead Compounds Screening->Lead_Identification Identify active compounds Lead_Optimization Chemical Modification (e.g., side chains) Lead_Identification->Lead_Optimization Improve properties In_Vitro_Studies In Vitro Antimicrobial Activity Lead_Optimization->In_Vitro_Studies Test against bacteria In_Vivo_Studies In Vivo Efficacy Studies In_Vitro_Studies->In_Vivo_Studies Animal models Toxicology Toxicology & Safety Pharmacology In_Vivo_Studies->Toxicology Assess safety Phase_I Phase I Clinical Trials Toxicology->Phase_I Human safety Phase_II Phase II Clinical Trials Phase_I->Phase_II Efficacy & Dosing Phase_III Phase III Clinical Trials Phase_II->Phase_III Large-scale efficacy Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Submission to authorities

A generalized workflow for antibiotic drug discovery and development.

Data Availability and Future Research

The lack of accessible data on this compound is unusual for a compound that has been formally named and categorized. This could be due to a number of factors, including:

  • Early-stage discontinuation: The compound may have been synthesized and screened but failed to show significant advantages over existing antibiotics, leading to the cessation of its development before extensive studies were published.

  • Proprietary research: The data may exist within the internal archives of a pharmaceutical company and was never publicly disclosed.

  • Niche application: It might have been investigated for a very specific and limited application that did not warrant broad publication.

Without further information, it is impossible to provide a detailed technical guide on this compound. Researchers interested in this specific compound would likely need to conduct archival research into patent databases and older, non-digitized scientific literature, or directly contact pharmaceutical companies that were active in cephalosporin research during the latter half of the 20th century. The current available information is insufficient to fulfill the requirements for a detailed technical whitepaper, including quantitative data tables and specific experimental protocols.

References

Cefetrizole Analogues: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cefetrizole analogues, a class of cephalosporin antibiotics. This compound, characterized by a 2-(2-thienyl)acetamido group at the C-7 position and a (1H-1,2,4-triazol-5-ylthio)methyl moiety at the C-3 position, serves as a scaffold for synthetic modifications aimed at enhancing antibacterial potency, broadening the spectrum of activity, and improving pharmacokinetic profiles. This document details the impact of structural modifications at the C-3 and C-7 positions on the biological activity of these analogues. Key experimental protocols for the evaluation of these compounds are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the underlying mechanisms and experimental workflows to facilitate a deeper understanding of the SAR principles governing this class of antibiotics.

Introduction to this compound and Cephalosporins

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] This disruption leads to cell lysis and bacterial death. The core chemical structure of cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a dihydrothiazine ring fused to a β-lactam ring.

This compound is a semisynthetic cephalosporin featuring a thiophene-containing acylamino side chain at the C-7 position and a triazole-containing thiomethyl group at the C-3 position.[2] The substituents at these two positions are critical determinants of the antibiotic's properties. Modifications at the C-7 acylamino side chain primarily influence the antibacterial spectrum and potency, while alterations at the C-3 position modulate the pharmacokinetic properties, such as metabolism and protein binding, as well as antibacterial activity.[1]

Structure-Activity Relationships of this compound Analogues

The antibacterial efficacy and pharmacokinetic profile of this compound analogues are intricately linked to their molecular structure. The following sections explore the impact of modifications at the C-3 and C-7 positions.

Modifications at the C-3 Position

The substituent at the C-3 position of the cephalosporin nucleus plays a significant role in the overall activity and pharmacokinetic properties of the molecule. In this compound, this is a (1H-1,2,4-triazol-5-ylthio)methyl group.

The nature of the heterocyclic ring at the C-3 position can influence antibacterial potency. For instance, the introduction of different heterocyclic catechols at the C-3 side chain has been explored to enhance efficacy against Gram-negative bacteria.[3] Studies on cephalosporins with 3-triazolylpyridiniummethyl substituents have also been conducted to investigate their structure-activity relationships.[4]

Modifications at the C-7 Acylamino Side Chain

The C-7 acylamino side chain is a primary determinant of the antibacterial spectrum and potency against various bacterial pathogens. In this compound, this is a 2-(2-thienyl)acetamido group.

The introduction of aminobenzimidazole and aminoimidazoline heterocycles at the C-7 position has been shown to significantly affect the antibacterial spectrum and β-lactamase stability.[5] Specifically, basic C-7 residues have been correlated with exceptional stability against β-lactamases, a common mechanism of bacterial resistance.[5] The pKa of the C-7 amino heterocycle is a critical factor, with more basic groups leading to enhanced β-lactamase stability but a narrower spectrum of activity limited to Gram-negative bacteria.[5] Conversely, less basic aminobenzimidazoles exhibit a broader spectrum against both Gram-positive and Gram-negative organisms but have limited β-lactamase stability.[5]

Quantitative Data on Antibacterial Activity

The antibacterial activity of cephalosporin analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the in vitro antibacterial activity of this compound and related compounds against a panel of Gram-positive and Gram-negative bacteria.

CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureus0.78 - 3.12
Streptococcus pyogenes≤0.05 - 0.2
Escherichia coli1.56 - 12.5
Klebsiella pneumoniae0.78 - 3.12
Proteus mirabilis0.39 - 1.56
Cephalothin Staphylococcus aureus0.2 - 0.39
Streptococcus pyogenes≤0.05
Escherichia coli3.12 - 6.25
Klebsiella pneumoniae1.56 - 3.12
Proteus mirabilis6.25 - 12.5
Cefazolin Staphylococcus aureus0.2 - 0.39
Streptococcus pyogenes≤0.05
Escherichia coli1.56 - 3.12
Klebsiella pneumoniae0.78 - 1.56
Proteus mirabilis1.56 - 3.12

Note: Data is compiled from various sources and represents a range of reported MIC values.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains

  • This compound analogues (stock solutions)

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of this compound analogues can be evaluated in various murine infection models, such as the neutropenic mouse thigh infection model.

Materials:

  • Female ICR mice (or other suitable strain)

  • Cyclophosphamide (for inducing neutropenia)

  • Bacterial strains

  • Test compounds

  • Saline solution

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

  • After a set period to allow for the development of neutropenia, infect the mice intramuscularly in the thigh with a standardized inoculum of the test bacterium.

  • Initiate treatment with the test compounds at various doses via a specified route (e.g., subcutaneous or intravenous) at a set time post-infection.

  • Administer the treatment at regular intervals for a defined duration.

  • At the end of the treatment period, euthanize the mice, and aseptically remove the thighs.

  • Homogenize the thigh tissue and perform serial dilutions to determine the number of viable bacteria (CFU/thigh).

  • The efficacy of the compound is determined by the reduction in bacterial load compared to untreated control animals.

Protein Binding Assay

The extent of plasma protein binding is a crucial pharmacokinetic parameter that can be determined using methods such as ultrafiltration.

Materials:

  • Human serum albumin (or plasma)

  • Test compounds

  • Ultrafiltration devices (e.g., Centrifree®)

  • Phosphate buffer

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Prepare solutions of the test compounds in phosphate buffer.

  • Add the compound solutions to human serum albumin or plasma to achieve the desired final concentrations.

  • Incubate the mixture at 37°C for a specified period to allow for binding equilibrium to be reached.

  • Transfer an aliquot of the mixture to an ultrafiltration device.

  • Centrifuge the device to separate the protein-free ultrafiltrate from the protein-bound drug.

  • Analyze the concentration of the drug in the ultrafiltrate (unbound concentration) and in the initial mixture (total concentration) using a validated analytical method.

  • Calculate the percentage of protein binding using the formula: % Protein Binding = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of cephalosporins and the primary mechanisms of bacterial resistance.

G cluster_0 Bacterial Cell cluster_1 Antibiotic Action & Resistance PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall (Cross-linked Peptidoglycan) PBP->CellWall Synthesizes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to This compound This compound Analogue This compound->PBP Inhibits InactiveDrug Inactive Metabolite BetaLactamase β-Lactamase Enzyme BetaLactamase->this compound Hydrolyzes

Cephalosporin mechanism of action and resistance.
Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound analogue is depicted below.

G A Prepare Serial Dilutions of this compound Analogue in 96-well plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate at 37°C for 16-20 hours C->D E Read Plates and Determine MIC (Lowest concentration with no growth) D->E

Workflow for MIC determination by broth microdilution.

Conclusion

The structure-activity relationships of this compound analogues are a complex interplay of modifications at the C-3 and C-7 positions of the cephalosporin core. Alterations to the C-7 acylamino side chain are pivotal for modulating the antibacterial spectrum and potency, including resistance to β-lactamases. Modifications at the C-3 position are crucial for optimizing pharmacokinetic properties and can also contribute to antibacterial efficacy. A thorough understanding of these SAR principles, supported by robust in vitro and in vivo experimental data, is essential for the rational design of novel cephalosporin antibiotics with improved therapeutic profiles. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of antibacterial research.

References

Methodological & Application

Application Note: Quantification of Cefetrizole Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefetrizole in pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity for the determination of this compound. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require an accurate and precise method for this compound quantification.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic. Accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances. This application note presents a detailed protocol for a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

  • Reference Standard: this compound reference standard of known purity.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ortho-phosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water:Ortho-phosphoric acid (75:24.5:0.5 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 240 nm
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • Carefully measure 750 mL of HPLC grade methanol, 245 mL of HPLC grade water, and 5 mL of ortho-phosphoric acid.

  • Combine the components in a suitable container and mix thoroughly.

  • Degas the mobile phase using a vacuum filtration system with a 0.22 µm membrane filter or by sonication for at least 15 minutes before use.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate until the standard is completely dissolved.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

Preparation of Working Standard Solutions
  • Pipette 1.0 mL of the Standard Stock Solution (1000 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.

  • From this 100 µg/mL solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by appropriate dilution with the mobile phase. These will be used to construct the calibration curve.

Preparation of Sample Solution (from a parenteral dosage form)
  • For a product with a label claim of 1000 mg of this compound per vial, reconstitute the contents of the vial as directed.

  • Accurately transfer a volume of the reconstituted solution equivalent to 10 mg of this compound into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix well.

  • Transfer 2.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness No significant change in results with small, deliberate variations in method parameters.
Specificity The peak for this compound should be well-resolved from any other peaks.

Data Presentation

The quantitative data for the validation of the HPLC method for this compound is summarized below.

Linearity
Concentration (µg/mL)Peak Area (Arbitrary Units)
10[Insert Value]
20[Insert Value]
30[Insert Value]
40[Insert Value]
50[Insert Value]

Correlation Coefficient (r²): [Insert Value ≥ 0.999]

Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%[Insert Value][Insert Value][Insert Value]
100%[Insert Value][Insert Value][Insert Value]
120%[Insert Value][Insert Value][Insert Value]
Precision
Parameter% RSD
Repeatability (Intra-day) [Insert Value ≤ 2.0%]
Intermediate Precision (Inter-day) [Insert Value ≤ 2.0%]

Visualizations

Experimental Workflow

HPLC_Workflow prep_mobile_phase Mobile Phase Preparation (Methanol:Water:H3PO4) hplc_system HPLC System (C18 Column, UV Detector) prep_mobile_phase->hplc_system prep_standard Standard Solution Preparation prep_standard->hplc_system prep_sample Sample Solution Preparation prep_sample->hplc_system data_acquisition Data Acquisition & Processing hplc_system->data_acquisition quantification Quantification of this compound data_acquisition->quantification

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship of Method Validation

Validation_Relationship method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness

Caption: Key parameters for HPLC method validation.

Application Note & Protocol: Development and Validation of a Microbiological Assay for Determining Cefetrizole Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetrizole is a broad-spectrum cephalosporin antibiotic. Accurate determination of its potency is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Microbiological assays are essential for determining the biological activity of antibiotics, as they measure the actual antimicrobial effect. This document provides a detailed protocol for the development and validation of a cylinder-plate microbiological assay for determining the potency of this compound, based on the agar diffusion method.

The assay's validation is performed in accordance with the International Conference on Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, and specificity to ensure the method is reliable and reproducible for routine quality control.

Principle of the Method

The potency of this compound is determined by measuring its inhibitory effect on a susceptible microorganism. The agar diffusion assay, specifically the cylinder-plate method, is employed. In this method, a uniform suspension of a test microorganism is inoculated into a sterile agar medium. Stainless steel cylinders are placed on the surface of the solidified agar, and solutions of known concentrations of a this compound reference standard and the test sample are added to the cylinders.

During incubation, the antibiotic diffuses from the cylinders into the agar, creating a concentration gradient. This results in circular zones of inhibition where the microbial growth is prevented. The diameter of these zones is proportional to the logarithm of the antibiotic concentration. By comparing the zone diameters produced by the test sample to those produced by the reference standard, the potency of the sample can be calculated.

Materials and Reagents

  • This compound Reference Standard

  • This compound Test Sample

  • Test Microorganism: Staphylococcus aureus ATCC 6538P

  • Culture Media:

    • Tryptic Soy Broth (for inoculum preparation)

    • Antibiotic Medium No. 1 (for the base layer)

    • Antibiotic Medium No. 11 (for the seeded layer)

  • Phosphate Buffer (0.1 M, pH 6.0)

  • Sterile Saline Solution (0.9% NaCl)

  • Stainless Steel Cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)

  • Petri Dishes (100 mm x 20 mm)

  • Sterile pipettes and other laboratory glassware

  • Incubator (35 ± 2°C)

  • Calipers (for measuring zone diameters)

Experimental Protocols

Preparation of Test Microorganism
  • Stock Culture: Maintain the stock culture of Staphylococcus aureus ATCC 6538P on slants of Antibiotic Medium No. 1.

  • Inoculum Preparation:

    • Inoculate a loopful of the microorganism from the stock culture into a flask containing 100 mL of Tryptic Soy Broth.

    • Incubate at 35 ± 2°C for 18-24 hours.

    • Harvest the bacterial cells by centrifugation and wash three times with sterile saline solution.

    • Resuspend the cells in sterile saline to obtain a stock suspension.

    • Dilute the stock suspension with sterile saline to achieve a turbidity that results in clear and well-defined zones of inhibition. The optimal concentration should be determined experimentally.

Preparation of Standard and Sample Solutions
  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh a quantity of the this compound Reference Standard and dissolve it in 0.1 M phosphate buffer (pH 6.0) to obtain a final concentration of 1000 µg/mL.

  • Standard Curve Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with phosphate buffer to obtain concentrations of 16.0, 32.0, and 64.0 µg/mL.

  • This compound Sample Stock Solution (1000 µg/mL): Accurately weigh a quantity of the this compound test sample and dissolve it in 0.1 M phosphate buffer (pH 6.0) to obtain a theoretical concentration of 1000 µg/mL.

  • Sample Test Solutions: From the sample stock solution, prepare test solutions at the same concentrations as the standard curve solutions (16.0, 32.0, and 64.0 µg/mL).

Agar Plate Preparation and Assay Procedure
  • Base Layer: Dispense 21 mL of sterile, molten Antibiotic Medium No. 1 into each Petri dish. Allow it to solidify on a level surface.

  • Seeded Layer: Inoculate molten Antibiotic Medium No. 11 (kept at 48-50°C) with the prepared microbial suspension. The exact volume of inoculum should be optimized to produce distinct zones of inhibition. Pour 4 mL of this seeded agar over the base layer and allow it to solidify.

  • Cylinder Placement: Aseptically place six stainless steel cylinders on the surface of the seeded agar in each plate, positioned at a 60° angle from each other.

  • Application of Solutions: Fill three alternate cylinders with the median concentration of the standard solution (32.0 µg/mL) and the other three cylinders with the corresponding concentration of the sample solution. Repeat this for each concentration level on different plates, ensuring a balanced design.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Zone Diameter Measurement: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers.

Data Presentation and Analysis

Linearity

The linearity of the assay is determined by constructing a calibration curve. The average zone diameters are plotted against the logarithm of the this compound standard concentrations. A linear relationship should be observed within the tested concentration range.

Concentration (µg/mL)Log ConcentrationMean Zone Diameter (mm)
16.01.204[Insert Data]
32.01.505[Insert Data]
64.01.806[Insert Data]
Table 1: Example data structure for linearity assessment.

The linearity is evaluated by the correlation coefficient (r) and the coefficient of determination (r²), which should be close to 1.[1][2][3][4]

Precision

Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5][6]

  • Repeatability: The assay is performed multiple times on the same day under the same conditions.

  • Intermediate Precision: The assay is performed on different days, by different analysts, or with different equipment.

The precision is expressed as the Relative Standard Deviation (RSD%).

ParameterNumber of ReplicatesMean Potency (%)RSD (%)
Repeatability6[Insert Data]< 2%
Intermediate Precision (Day 1)6[Insert Data]< 2%
Intermediate Precision (Day 2)6[Insert Data]< 2%
Table 2: Example data structure for precision assessment.
Accuracy

Accuracy is determined by the recovery of a known amount of this compound standard added to the sample. The assay is performed on samples spiked with the standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[2]

Spiked Level (%)Theoretical Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8025.6[Insert Data][Insert Data]
10032.0[Insert Data][Insert Data]
12038.4[Insert Data][Insert Data]
Table 3: Example data structure for accuracy assessment.

The mean recovery should be within an acceptable range (typically 98-102%).

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_micro Microorganism Preparation prep_plates Agar Plate Preparation prep_micro->prep_plates prep_std Standard Solution Preparation apply_sol Application of Solutions prep_std->apply_sol prep_sample Sample Solution Preparation prep_sample->apply_sol prep_plates->apply_sol incubation Incubation apply_sol->incubation measure Measure Zone Diameters incubation->measure calculate Calculate Potency measure->calculate mechanism_of_action This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains cell_wall->lysis Weakening leads to

References

Application Notes and Protocols for Cephalosporin Administration in Animal Models for Infection Studies

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Cefetrizole and the use of Ceftriaxone as a well-documented surrogate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the administration of this compound in animal models for infection studies is limited in the current body of scientific literature. This compound is a first-generation cephalosporin, and much of the contemporary research focuses on later-generation cephalosporins. Therefore, this document provides detailed application notes and protocols for Ceftriaxone , a widely studied third-generation cephalosporin, as a surrogate. These protocols can serve as a robust starting point for developing and validating experimental designs for this compound, with the understanding that adjustments for pharmacokinetic and pharmacodynamic differences will be necessary.

Overview of Cephalosporin Administration in Animal Models

Cephalosporins are a class of beta-lactam antibiotics widely used to treat bacterial infections. In pre-clinical research, animal models are essential for evaluating their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). The choice of animal model, route of administration, and dosage regimen are critical for obtaining meaningful and translatable data.

Data Presentation: Quantitative Data for Ceftriaxone Administration

The following tables summarize quantitative data from various studies on Ceftriaxone administration in different animal models. This data can be used as a reference for designing new experiments.

Table 1: Ceftriaxone Dosage and Administration in Rodent Models

Animal ModelInfection ModelDosageRoute of AdministrationFrequencyReference
MiceKlebsiella pneumoniae & Staphylococcus aureus4.2 ± 0.4 mg/kgAerosol Inhalation20-minute inhalation[1]
MiceKlebsiella pneumoniae & Staphylococcus aureus5 mg/kgIntraperitoneal (IP) / Intravenous (IV)Single dose[1]
MiceNeisseria gonorrhoeae5 mg/kgIntraperitoneal (IP)Single dose[2][3]
MiceNeisseria gonorrhoeae (resistant strain)120 mg/kgIntraperitoneal (IP)Three times a day (TID)[2]
Sprague-Dawley RatsLocal Tissue Response (No infection)1,000 mg/kg/daySubcutaneous (SC)Daily for 12 days[4][5]
Sprague-Dawley RatsToxicology Study0.25, 0.5, 1 g/kg/daySubcutaneous (SC)Daily or BID for 6 months[6]

Table 2: Ceftriaxone Dosage and Administration in Non-Rodent Models

Animal ModelInfection ModelDosageRoute of AdministrationFrequencyReference
DogsUncomplicated Lower Urinary Tract Infection25 mg/kgIntravenous (IV)Single dose[7]
DogsPharmacokinetic Study50 mg/kgIV, IM, SCSingle dose[8]
CatsPharmacokinetic Study25 mg/kgIV, IM, SCSingle dose[9]
Buffalo CalvesE. coli Lipopolysaccharide Induced Fever10 mg/kgIntravenous (IV)Single dose[10]
Pigs (Mizo local)Pharmacokinetic Study20 mg/kgIntramuscular (IM)Single dose[11]

Experimental Protocols

Protocol for Subcutaneous Administration of Ceftriaxone in a Rat Model of Local Tissue Response

This protocol is adapted from a study evaluating the local tolerability of subcutaneously administered ceftriaxone in Sprague-Dawley rats.[4][5]

Objective: To assess the local inflammatory response to subcutaneous administration of a cephalosporin.

Materials:

  • Sprague-Dawley rats

  • Ceftriaxone sodium for injection

  • Sterile normal saline (0.9% NaCl)

  • Potassium chloride solution (positive control)

  • Syringes and needles (appropriate gauge for subcutaneous injection)

  • Clippers for hair removal

  • Skin biopsy punch

  • Formalin for tissue fixation

  • Histology processing reagents and equipment

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least 7 days before the experiment.

  • Preparation: On the day of the experiment, weigh each animal. Prepare the designated concentrations of Ceftriaxone in sterile saline.

  • Dosing and Administration:

    • Divide the back of each rat into four quadrants.

    • Administer the Ceftriaxone solution (e.g., 1000 mg/kg) subcutaneously, rotating the injection site daily among the four quadrants for the duration of the study (e.g., 12 days).[4]

    • Administer normal saline to the negative control group and potassium chloride to the positive control group.[4]

  • Monitoring: Observe the animals daily for any signs of distress, and monitor the injection sites for erythema, swelling, or necrosis.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect skin biopsies from the injection sites.

  • Histopathological Analysis: Fix the skin samples in formalin, process for histology, and stain with Hematoxylin and Eosin (H&E). A semi-quantitative scoring system can be used to assess the local inflammatory response.

Protocol for Intraperitoneal Administration of Ceftriaxone in a Mouse Sepsis Model

This protocol is a general representation based on common practices in mouse infection models.[1][2]

Objective: To evaluate the efficacy of a cephalosporin in a systemic infection model.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Bacterial strain of interest (e.g., Klebsiella pneumoniae)

  • Ceftriaxone sodium for injection

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (appropriate gauge for intraperitoneal injection)

  • Equipment for bacterial culture and quantification

Procedure:

  • Infection Induction:

    • Prepare a standardized inoculum of the bacterial strain in sterile PBS.

    • Inject the bacterial suspension intraperitoneally into the mice. The inoculum size should be predetermined to cause a non-lethal but significant infection.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer Ceftriaxone (e.g., 5 mg/kg) or vehicle control (PBS) via intraperitoneal injection.[1]

  • Monitoring: Monitor the mice for clinical signs of infection (e.g., lethargy, ruffled fur, weight loss) and survival over a set period (e.g., 7 days).

  • Bacterial Load Determination: At selected time points, a subset of animals can be euthanized to collect blood, spleen, and liver for the determination of bacterial load by plating serial dilutions on appropriate agar plates.

  • Data Analysis: Compare survival rates between the treatment and control groups using Kaplan-Meier survival analysis. Compare bacterial loads between groups using appropriate statistical tests.

Mandatory Visualizations

General Workflow for Animal Infection and Treatment Studies

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization infection Induce Infection in Animal Models animal_acclimatization->infection bacterial_culture Bacterial Culture and Inoculum Preparation bacterial_culture->infection drug_prep Drug Formulation Preparation treatment Administer Cephalosporin or Vehicle drug_prep->treatment infection->treatment monitoring Monitor Clinical Signs and Survival treatment->monitoring bacterial_load Determine Bacterial Load in Tissues monitoring->bacterial_load histopathology Histopathological Examination monitoring->histopathology data_analysis Statistical Data Analysis bacterial_load->data_analysis histopathology->data_analysis

Caption: General workflow for in vivo infection and treatment studies.

Simplified Signaling Pathway of Beta-Lactam Antibiotics

Ceftriaxone, as a beta-lactam antibiotic, inhibits bacterial cell wall synthesis.[12]

G beta_lactam Beta-Lactam Antibiotic (e.g., Ceftriaxone) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) beta_lactam->pbp Binds to and inhibits cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis and Bacterial Death cell_wall_synthesis->cell_lysis Inhibition leads to

Caption: Simplified mechanism of action of beta-lactam antibiotics.

References

Techniques for Assessing Cefetrizole Penetration in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data summaries for assessing the penetration of the cephalosporin antibiotic, Cefetrizole, into various tissues. The methodologies described are crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of drug distribution and efficacy at the site of infection. The protocols provided are based on established techniques for similar cephalosporins, such as Ceftriaxone, and can be adapted for this compound.

I. Introduction to this compound Tissue Penetration Assessment

To be effective, an antibiotic must reach the site of infection in concentrations sufficient to inhibit or kill the pathogenic microorganisms.[1] Measuring the concentration of this compound in different tissues is therefore a critical step in its preclinical and clinical development. Two primary approaches are used to assess tissue penetration: analysis of total drug concentration in tissue homogenates and measurement of unbound drug concentration in the interstitial fluid.

Total Tissue Concentration: This involves homogenizing a tissue sample and extracting the drug for quantification. This method provides an overall measure of the drug present in the tissue, including both protein-bound and unbound fractions.

Unbound Tissue Concentration: The unbound fraction of a drug is the pharmacologically active portion.[2][3] Microdialysis is a minimally invasive technique that allows for the sampling of the unbound drug directly from the interstitial fluid of a target tissue in vivo.[2][4][5]

This document provides protocols for both approaches.

II. Quantitative Data on Cephalosporin Tissue Penetration

The following table summarizes published data on the penetration of Ceftriaxone, a third-generation cephalosporin structurally and pharmacokinetically similar to this compound, in various human tissues. This data can serve as a valuable reference for expected concentration ranges.

TissueMean Concentration (µg/g or µg/mL)Dosing RegimenReference
Lung27 ± 91g IV[6]
Thoracic Wall Fat13.5 ± 7.81g IV[6]
Epiploic Fat8.7 ± 3.3 (at 30 min post-infusion)1g IV[7]
UterusVariable, therapeutic levels up to 24h1g IM[8]
OvaryVariable, therapeutic levels up to 24h1g IM[8]
Fallopian TubesVariable, therapeutic levels up to 24h1g IM[8]
VaginaVariable, therapeutic levels up to 24h1g IM[8]
TonsilHigh concentrations up to 24h1g IM[9]
Middle Ear MucosaHigh concentrations up to 24h1g IM[9]
Nasal MucosaHigh concentrations up to 24h1g IM[9]

III. Experimental Protocols

A. Protocol 1: Quantification of Total this compound in Tissue Homogenates

This protocol describes the process of collecting tissue, homogenizing it, extracting this compound, and quantifying it using High-Performance Liquid Chromatography (HPLC).

1. Tissue Collection and Storage:

  • Excise tissue samples from the subject.

  • Immediately rinse with ice-cold saline to remove excess blood.

  • Blot dry, weigh, and snap-freeze in liquid nitrogen.

  • Store samples at -80°C until analysis.

2. Tissue Homogenization:

  • Thaw the tissue sample on ice.

  • Add a precise weight of the tissue (e.g., 100 mg) to a tube containing a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4).[10]

  • Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) on ice until no visible tissue fragments remain.[10]

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for drug extraction.

3. This compound Extraction (Protein Precipitation):

  • To 100 µL of the tissue homogenate supernatant, add 200 µL of a precipitating agent like cold acetonitrile or methanol.[11][12]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the extracted this compound.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

4. HPLC Quantification of this compound:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporin analysis.[13]

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M triethylamine buffer, pH 7) and an organic solvent (e.g., acetonitrile and methanol in a 1:1:2 ratio) is effective.[14]

  • Flow Rate: A typical flow rate is 0.6-1.0 mL/min.[13][14]

  • Detection Wavelength: this compound can be detected at approximately 242 nm.[13]

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the homogenization buffer. Process these standards in the same way as the tissue samples to create a standard curve for quantification.

  • Injection Volume: Inject 20 µL of the filtered supernatant into the HPLC system.

  • Data Analysis: Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.

B. Protocol 2: Measurement of Unbound this compound in Tissue Interstitial Fluid using Microdialysis

This protocol outlines the in vivo microdialysis procedure to measure the pharmacologically active, unbound concentration of this compound in a target tissue.[2][5]

1. Microdialysis Probe Implantation:

  • Anesthetize the animal subject according to approved protocols.

  • Surgically implant a microdialysis probe into the target tissue (e.g., muscle, brain, subcutaneous fat).

  • Allow for a stabilization period to minimize the effects of insertion trauma on the tissue.

2. Perfusion and Sampling:

  • Perfuse the microdialysis probe with a sterile physiological solution (perfusate) at a low, constant flow rate (e.g., 0.5 - 2 µL/min).[15]

  • As the perfusate flows through the semi-permeable membrane at the tip of the probe, unbound this compound in the interstitial fluid will diffuse into the perfusate down its concentration gradient.[4]

  • Collect the resulting dialysate samples at predetermined time intervals in small vials.

3. Probe Calibration (Recovery):

  • It is crucial to determine the in vivo recovery of the microdialysis probe, which is the efficiency of analyte exchange across the membrane.

  • This can be done using the retrodialysis method, where a known concentration of this compound is added to the perfusate, and the loss of the drug from the perfusate is measured.

4. Sample Analysis:

  • The collected dialysate samples contain the unbound this compound.

  • Quantify the this compound concentration in the dialysate using a sensitive analytical method, typically HPLC with UV or mass spectrometric detection (LC-MS/MS), as the concentrations can be very low. The protocol for HPLC analysis is similar to that described in Protocol 1, but may require optimization for lower detection limits.

5. Data Analysis:

  • Calculate the actual unbound this compound concentration in the tissue interstitial fluid by correcting the measured dialysate concentration for the in vivo probe recovery.

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.

cluster_collection Sample Collection & Preparation cluster_homogenization Homogenization & Extraction cluster_analysis Analysis TissueCollection 1. Tissue Collection (Excise and Rinse) Weighing 2. Weighing TissueCollection->Weighing Freezing 3. Snap Freezing (Liquid Nitrogen) Weighing->Freezing Storage 4. Storage (-80°C) Freezing->Storage Thawing 5. Thawing on Ice Storage->Thawing Homogenization 6. Tissue Homogenization (with Buffer) Thawing->Homogenization Centrifugation1 7. Centrifugation (Pellet Debris) Homogenization->Centrifugation1 Supernatant1 8. Collect Supernatant Centrifugation1->Supernatant1 ProteinPrecipitation 9. Protein Precipitation (e.g., Acetonitrile) Supernatant1->ProteinPrecipitation Centrifugation2 10. Centrifugation (Pellet Protein) ProteinPrecipitation->Centrifugation2 Supernatant2 11. Collect Supernatant Centrifugation2->Supernatant2 Filtering 12. Filtering (0.22 µm) Supernatant2->Filtering HPLC 13. HPLC Analysis Filtering->HPLC Quantification 14. Quantification HPLC->Quantification

Workflow for Total this compound Quantification in Tissue Homogenates.

cluster_invivo In Vivo Procedure cluster_sampling Sampling cluster_analysis Analysis Anesthesia 1. Anesthetize Subject ProbeImplantation 2. Implant Microdialysis Probe Anesthesia->ProbeImplantation Stabilization 3. Stabilization Period ProbeImplantation->Stabilization Perfusion 4. Perfuse Probe (Physiological Solution) Stabilization->Perfusion DialysateCollection 5. Collect Dialysate (Timed Intervals) Perfusion->DialysateCollection LCMS_Analysis 7. LC-MS/MS Analysis DialysateCollection->LCMS_Analysis Calibration 6. Probe Calibration (Determine Recovery) Calibration->LCMS_Analysis ConcentrationCalculation 8. Calculate Unbound Concentration LCMS_Analysis->ConcentrationCalculation

Workflow for Unbound this compound Measurement using Microdialysis.

References

Application Notes and Protocols for Testing Cefetrizole Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the synergistic activity of Cefetrizole, a cephalosporin antibiotic, when combined with other antimicrobial agents. The protocols outlined below are intended to guide researchers in the systematic in vitro assessment of antibiotic synergy, a critical step in combating antibiotic resistance and developing novel therapeutic strategies.

Introduction

This compound, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This inhibition leads to a compromised cell wall and eventual cell lysis. The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies that can enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity.

Synergistic interactions occur when the combined effect of two antibiotics is significantly greater than the sum of their individual effects. This protocol details three common in vitro methods for quantifying antibiotic synergy: the checkerboard microdilution assay, the time-kill curve analysis, and the E-test method.

Potential Synergistic Partners for this compound

Based on its mechanism of action, potential candidates for synergistic combinations with this compound include:

  • Other β-lactams (e.g., other cephalosporins, penicillins): Combining two β-lactams can lead to enhanced PBP inhibition.[3]

  • Aminoglycosides (e.g., gentamicin, amikacin): Cephalosporins can increase the permeability of the bacterial cell wall, facilitating the entry of aminoglycosides to their ribosomal targets.

  • Fluoroquinolones (e.g., ciprofloxacin, levofloxacin): These inhibit DNA replication, and a combination with a cell wall synthesis inhibitor can lead to a multi-pronged attack.

  • Polymyxins (e.g., polymyxin B): These disrupt the bacterial outer membrane, which can enhance the penetration of this compound, particularly in Gram-negative bacteria.[4]

Experimental Protocols

Prior to performing synergy testing, the Minimum Inhibitory Concentration (MIC) of each antibiotic against the test organism(s) must be determined.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium.[5] The broth microdilution method is a standard technique for MIC determination.[6]

Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions: Create a series of two-fold serial dilutions of this compound and the partner antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should typically span from well above to well below the expected MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[7][8]

Protocol:

  • Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate each well with a bacterial suspension prepared as described for the MIC determination (final concentration of ~5 x 10^5 CFU/mL).

  • Controls: Include rows and columns with each antibiotic alone to redetermine their MICs under the same experimental conditions. Also, include growth and sterility controls.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

FIC Index Calculation:

The FIC for each drug is calculated as follows:

  • FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone

  • FIC of Partner Antibiotic (FIC B) = MIC of Partner Antibiotic in combination / MIC of Partner Antibiotic alone

The FIC Index (FICI) is the sum of the individual FICs:

FICI = FIC A + FIC B

Interpretation of FICI: [9][10][11]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.[12][13]

Protocol:

  • Preparation: Prepare flasks containing CAMHB with this compound alone, the partner antibiotic alone, and the combination of both at concentrations that are clinically relevant and typically at or below their individual MICs (e.g., 0.5 x MIC, 1 x MIC). Also, include a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours before counting the colonies.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic and the combination.

Interpretation of Time-Kill Curves: [14]

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

E-test Synergy Method

The E-test is a gradient diffusion method that can also be adapted for synergy testing.[3][15]

Protocol:

  • Inoculation: Prepare a bacterial lawn on a Mueller-Hinton agar plate by swabbing a bacterial suspension equivalent to a 0.5 McFarland standard.

  • E-strip Application:

    • Method 1 (Cross-formation): Place an E-test strip of this compound on the agar. Then, place an E-test strip of the partner antibiotic at a 90-degree angle, with the intersection point at the respective MIC values of each drug when tested alone.

    • Method 2 (Strip Overlay): Place the first E-test strip on the agar and allow it to diffuse for a specified time (e.g., 1 hour). Remove the strip and place the second E-test strip directly over the imprint of the first.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: Read the MIC value where the ellipse of inhibition intersects the E-test strip. The FIC Index can be calculated using the MIC values obtained from the combination test and individual drug tests.

Data Presentation

Quantitative data from the checkerboard assay should be summarized in a table for clear comparison.

Table 1: Checkerboard Assay Results for this compound and Partner Antibiotic against [Bacterial Strain]

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (ΣFIC)Interpretation
This compound (A)ValueValueFIC A\multirow{2}{}{Value}\multirow{2}{}{Synergy/Additive/Antagonism}
Partner Antibiotic (B)ValueValueFIC B
Repeat for other combinations

Visualization of Pathways and Workflows

Bacterial Peptidoglycan Synthesis Pathway and Sites of Antibiotic Action

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_antibiotics Antibiotic Targets UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II->Periplasm_Lipid_II Flippase (MurJ) Bactoprenol_P Bactoprenol-P Nascent_PG Nascent Peptidoglycan Periplasm_Lipid_II->Nascent_PG Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBPs) This compound This compound (β-lactams) This compound->Nascent_PG Inhibits Transpeptidation Vancomycin Vancomycin (Glycopeptides) Vancomycin->Periplasm_Lipid_II Binds to D-Ala-D-Ala

Caption: Bacterial peptidoglycan synthesis pathway and antibiotic targets.

Experimental Workflow for Antibiotic Synergy Testing

Synergy_Testing_Workflow start Start: Select Bacterial Strain and Antibiotics mic Determine Minimum Inhibitory Concentration (MIC) of each antibiotic start->mic checkerboard Checkerboard Assay mic->checkerboard time_kill Time-Kill Curve Analysis mic->time_kill etest E-test Synergy Method mic->etest calculate_fici Calculate FIC Index checkerboard->calculate_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret_etest Interpret E-test Results etest->interpret_etest interpret_fici Interpret FICI: Synergy, Additive, or Antagonism calculate_fici->interpret_fici interpret_time_kill Interpret Curves: Synergy, Indifference, or Antagonism plot_curves->interpret_time_kill conclusion Conclusion on Synergistic Potential interpret_etest->conclusion interpret_fici->conclusion interpret_time_kill->conclusion

Caption: Workflow for in vitro antibiotic synergy testing.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's synergistic potential with other antibiotics. A systematic approach combining methods like the checkerboard assay for a broad screening of concentration combinations and time-kill analysis for a dynamic view of bactericidal activity will yield robust data to inform further preclinical and clinical development of combination therapies. Careful execution and interpretation of these assays are paramount to identifying promising synergistic partners for this compound.

References

Cefetrizole Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefetrizole is a cephalosporin antibiotic with potential applications in preclinical research. However, publicly available information on its formulation for in vivo studies is limited. This document provides a comprehensive guide for researchers by leveraging data from the closely related and well-studied third-generation cephalosporin, ceftriaxone, as a surrogate. The protocols and data presented herein offer a robust starting point for the development of a suitable this compound formulation for preclinical evaluation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to formulation development. While specific experimental data for this compound is scarce, computed properties are available. For comparative purposes, the properties of ceftriaxone are also presented.

PropertyThis compoundCeftriaxoneData Source
Molecular Formula C16H15N5O4S3C18H18N8O7S3PubChem[1]
Molecular Weight 437.5 g/mol 554.6 g/mol PubChem[1][2]
Water Solubility Data not available0.105 mg/mLDrugBank[3]
LogP Data not available-1.7DrugBank[2]

Recommended Formulation for Preclinical Studies (Based on Ceftriaxone Data)

Given the lack of specific formulation protocols for this compound, the following section details a common and effective formulation strategy for ceftriaxone, which can be adapted for this compound in initial preclinical studies.

Vehicle Selection

For preclinical administration, particularly for subcutaneous and intravenous routes, sterile aqueous vehicles are preferred. Based on stability studies of ceftriaxone, the following are suitable options:

  • Sterile Water for Injection: Demonstrates good stability for ceftriaxone.

  • 0.9% Sodium Chloride (Saline): A common isotonic vehicle suitable for injection.

  • 5% Dextrose in Water (D5W): Another common vehicle, showing good stability with ceftriaxone.

Stability Considerations

The stability of the formulated drug is critical for ensuring accurate dosing and avoiding the administration of degradation products. Stability is influenced by the diluent, concentration, temperature, and light exposure.

Table 1: Stability of Ceftriaxone Sodium in Various Diluents

DiluentConcentrationStorage TemperatureStability Duration (≥90% of initial concentration)
Sterile Water for Injection100 mg/mL25°C3 days
Sterile Water for Injection100 mg/mL4°C10 days
5% Dextrose100 mg/mL25°C3 days
5% Dextrose250 mg/mL25°C24 hours
5% Dextrose100 mg/mL4°C10 days
0.9% Sodium ChlorideNot specified4°C30 days
0.9% Sodium ChlorideNot specified23°C5 days[4]

Lower temperatures significantly improve the chemical stability of ceftriaxone in aqueous solutions.[5][6] It is recommended to store stock solutions and formulations at 4°C and protect them from light.

Experimental Protocols

Protocol for Preparation of this compound Formulation (10 mg/mL) for Subcutaneous Injection

This protocol is adapted from established methods for ceftriaxone and serves as a starting point. Researchers should perform their own stability and solubility testing for this compound.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile vials

  • Calibrated balance

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of this compound.

  • Dissolution: Transfer the this compound powder to a sterile vial. Add a small amount of sterile saline (e.g., 5 mL) and gently swirl to dissolve the powder.

  • Volume Adjustment: Once fully dissolved, add sterile saline to reach the final desired volume (10 mL).

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the formulation at 4°C, protected from light, until use. It is recommended to use the formulation within 24 hours of preparation, pending specific stability studies for this compound.

Animal Dosing

The following table provides examples of doses used in preclinical studies with ceftriaxone, which can be a reference for designing studies with this compound.

Table 2: Exemplar Dosing of Ceftriaxone in Preclinical Models

Animal ModelRoute of AdministrationDoseStudy Focus
Sprague-Dawley RatsSubcutaneousUp to 2 g/kg/day6-month toxicology and pharmacokinetics[7][8]
DogsIntravenous, Intramuscular, Subcutaneous50 mg/kgPharmacokinetics[9]
CatsIntravenous, Intramuscular, Subcutaneous25 mg/kgPharmacokinetics[10]
PigsIntramuscular20 mg/kgPharmacokinetics[11]
CalvesIntravenous, Intramuscular10 mg/kgPharmacokinetics

Mechanism of Action and Experimental Workflow

General Mechanism of Action for Cephalosporins

Cephalosporins, including this compound, are beta-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis This compound This compound This compound->PBP Binds to and inhibits

Caption: this compound's mechanism of action.

Experimental Workflow for Formulation Development

The following diagram outlines a logical workflow for developing and validating a preclinical formulation.

cluster_workflow Formulation Development Workflow A Physicochemical Characterization (Solubility, Stability) B Vehicle Selection A->B C Formulation Preparation B->C E In Vitro Characterization (e.g., pH, Osmolality) C->E D Analytical Method Development D->C F In Vivo Pilot Study (Tolerability, Pharmacokinetics) E->F G Final Formulation Selection F->G

References

Troubleshooting & Optimization

Troubleshooting poor Cefetrizole solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor aqueous solubility of Cefetrizole.

Troubleshooting Guides

Question: My this compound is not dissolving in my aqueous buffer. What steps can I take to improve its solubility?

Answer:

Poor solubility of this compound in aqueous solutions is a common issue. The following troubleshooting guide outlines a systematic approach to enhance its dissolution.

TroubleshootingWorkflow cluster_start cluster_steps cluster_outcomes start Start: this compound Precipitation/Incomplete Dissolution ph_adjustment 1. pH Adjustment start->ph_adjustment cosolvent 2. Co-solvent Addition ph_adjustment->cosolvent If solubility is still insufficient soluble Outcome: This compound Dissolved ph_adjustment->soluble If successful cyclodextrin 3. Cyclodextrin Complexation cosolvent->cyclodextrin If co-solvent is not suitable or solubility is still low cosolvent->soluble If successful cyclodextrin->soluble If successful insoluble Outcome: Solubility Not Achieved (Re-evaluate formulation) cyclodextrin->insoluble If unsuccessful

A step-by-step workflow for troubleshooting poor this compound solubility.

1. pH Adjustment:

The solubility of ionizable compounds like this compound is often pH-dependent.[1][2] As a cephalosporin antibiotic, this compound contains acidic and basic functional groups. Modifying the pH of your aqueous solution can significantly increase its solubility.[3][4]

  • Recommendation: Systematically vary the pH of your buffer and measure the corresponding solubility of this compound. It is advisable to test a range of pH values, for instance, from acidic (e.g., pH 4.0) to neutral (pH 7.4) and slightly basic (e.g., pH 8.0).

2. Co-solvent Addition:

If pH adjustment alone is insufficient, the use of co-solvents can be an effective strategy.[3][5] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs.[4]

  • Common Co-solvents: Propylene glycol, polyethylene glycol (PEG), ethanol, and dimethyl sulfoxide (DMSO) are frequently used.[5][6]

  • Recommendation: Start by adding a small percentage (e.g., 5-10% v/v) of a co-solvent to your aqueous buffer. Gradually increase the concentration while monitoring the solubility of this compound. Be mindful that high concentrations of organic solvents may affect your experimental system.

3. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their apparent aqueous solubility. This method is widely used in pharmaceutical formulations.

  • Types of Cyclodextrins: β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly employed.

  • Recommendation: Prepare inclusion complexes of this compound with a suitable cyclodextrin. The formation of these complexes can significantly enhance its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of cephalosporins like this compound?

A2: The solubility of many cephalosporins is pH-dependent due to their ionizable functional groups. For example, the solubility of cefdinir, another cephalosporin, is lowest at a pH of around 2.5 and increases significantly at a pH above 4.0. It is likely that this compound exhibits similar pH-dependent solubility. To determine the optimal pH for your experiments, a pH-solubility profile should be experimentally generated.

Q3: Are there any specific co-solvents that are recommended for this compound?

A3: While specific studies on co-solvents for this compound are limited, common pharmaceutical co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) are good starting points.[5] this compound is also reported to be soluble in DMSO. The choice of co-solvent will depend on the requirements of your specific experiment, including potential toxicity to cells or interference with assays.

Q4: How do I choose the right cyclodextrin for my experiment?

A4: The choice of cyclodextrin depends on factors such as the size of the drug molecule and the desired solubility enhancement. β-cyclodextrin and its more soluble derivatives like HP-β-CD are widely used. It is recommended to screen a few different types of cyclodextrins to find the most effective one for this compound.

Q5: Can I combine different solubilization techniques?

A5: Yes, it is often beneficial to combine techniques. For instance, you could use a co-solvent in a pH-adjusted buffer.[4] This combination can have a synergistic effect on solubility.[6]

Data Presentation

The following tables are templates for summarizing experimentally determined solubility data for this compound.

Table 1: pH-Dependent Solubility of this compound

pHThis compound Solubility (mg/mL)
4.0User-determined value
5.0User-determined value
6.0User-determined value
7.0User-determined value
7.4User-determined value
8.0User-determined value

Table 2: Solubility of this compound in Aqueous Solutions with Co-solvents (at a fixed pH)

Co-solventConcentration (% v/v)This compound Solubility (mg/mL)
None (Control)0User-determined value
Ethanol5User-determined value
Ethanol10User-determined value
Propylene Glycol5User-determined value
Propylene Glycol10User-determined value
PEG 4005User-determined value
PEG 40010User-determined value

Table 3: Effect of Cyclodextrins on this compound Solubility (in a fixed aqueous buffer)

CyclodextrinConcentration (mM)This compound Solubility (mg/mL)
None (Control)0User-determined value
β-CD5User-determined value
β-CD10User-determined value
HP-β-CD5User-determined value
HP-β-CD10User-determined value

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

ShakeFlaskWorkflow cluster_prep cluster_equilibration cluster_sampling prep 1. Preparation add_excess Add excess this compound to aqueous buffer in a vial prep->add_excess agitate Agitate at a constant temperature (e.g., 24-72 h) add_excess->agitate equilibration 2. Equilibration equilibration->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge sampling 3. Sampling & Analysis sampling->centrifuge filter Filter supernatant (e.g., 0.22 µm filter) centrifuge->filter analyze Analyze filtrate for This compound concentration (e.g., HPLC-UV) filter->analyze

Workflow for determining the equilibrium solubility of this compound.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid should be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Dilute the filtered solution as needed and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

The kneading method is a common and efficient technique for preparing inclusion complexes.

Methodology:

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a homogeneous paste.

  • Kneading: Gradually add the this compound powder to the paste and knead the mixture thoroughly for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Solubility Testing: The resulting powder can then be tested for its solubility in aqueous solutions using Protocol 1.

References

Technical Support Center: Cefetrizole Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefetrizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and storage of this compound stock solutions, ensuring the stability and integrity of the compound for experimental use.

Troubleshooting Unstable this compound Stock Solutions

Researchers may encounter issues such as loss of potency, precipitation, or discoloration of this compound stock solutions. This troubleshooting guide provides a logical workflow to diagnose and resolve these common stability problems.

G start Start: Instability Observed (e.g., loss of potency, color change, precipitate) check_prep Was the stock solution prepared correctly? start->check_prep check_storage Was the stock solution stored correctly? check_prep->check_storage Yes improper_prep Issue: Improper Preparation - Incorrect solvent - Wrong concentration - Inadequate dissolution check_prep->improper_prep No improper_storage Issue: Improper Storage - Wrong temperature - Light exposure - Incorrect pH check_storage->improper_storage No end_stable End: Stable Solution check_storage->end_stable Yes re_prepare Action: Re-prepare solution - Use recommended solvent - Ensure complete dissolution - Verify concentration improper_prep->re_prepare adjust_storage Action: Adjust storage conditions - Store at recommended temperature - Protect from light - Consider pH adjustment or stabilizers improper_storage->adjust_storage re_prepare->end_stable adjust_storage->end_stable

Caption: Troubleshooting workflow for unstable this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is losing potency over time. What are the likely causes and how can I prevent this?

A1: Loss of potency in this compound solutions is a known issue, as it is a phenylglycine-type cephalosporin susceptible to degradation in aqueous solutions, even at low temperatures[1]. The primary degradation pathway for cephalosporins like this compound is the hydrolysis of the β-lactam ring. The rate of this degradation is influenced by temperature, pH, and the presence of certain ions[2][3].

To improve stability:

  • Temperature: Store stock solutions at 4°C for better stability compared to freezing at -20°C[1]. For longer-term storage, consult specific stability data, as lower temperatures can sometimes be detrimental.

  • pH: The stability of cephalosporins is pH-dependent. While specific optimal pH for this compound is not widely documented, related compounds show maximal stability in slightly acidic conditions.

  • Stabilizers: The addition of a stabilizing agent can significantly improve potency retention.

Q2: Can I use any stabilizers for my this compound stock solution?

A2: Yes, specific stabilizers have been shown to be effective.

  • Sodium Metabisulphite: This reducing agent can partially stabilize this compound in deionized water[1]. The stabilizing effect is temperature-dependent, with storage at 4°C yielding better results than -20°C[1].

  • Acidification: Addition of hydrochloric acid (e.g., 0.1 ml of 2 N HCl to 2 ml of solution) can preserve the potency of this compound in aqueous solutions and sera for up to four weeks, even at room temperature[1].

Q3: What are the optimal storage conditions for a this compound stock solution?

A3: Based on available data, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature 4°C is generally preferred over -20°C, especially for solutions with sodium metabisulphite[1].Avoids potential degradation from freeze-thaw cycles.
Light Store protected from light.While specific photostability data for this compound is limited, cephalosporins can be light-sensitive.
pH Consider acidification for enhanced stability[1].Hydrolysis of the β-lactam ring is pH-dependent.
Solvent Deionized water is a suitable solvent. Stability in other solvents should be validated.Purity of the solvent can impact stability.

Q4: My this compound solution has changed color. Is it still usable?

A4: A color change in a this compound stock solution is an indicator of chemical degradation. It is strongly recommended not to use a discolored solution for experiments, as the presence of degradation products can lead to inaccurate and unreliable results. The formation of degradation products can be investigated using analytical techniques such as HPLC.

Q5: How can I prepare a stable this compound stock solution?

A5: To prepare a more stable this compound stock solution, follow this general protocol:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in high-purity deionized water.

  • For enhanced stability, consider the addition of a stabilizer as mentioned in Q2.

  • If not using a stabilizer, ensure the solution is stored at 4°C and protected from light.

  • For long-term storage, it is advisable to perform a stability study under your specific laboratory conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability using acidification.

  • Materials:

    • This compound powder

    • Deionized water

    • 2 N Hydrochloric Acid (HCl)

    • Sterile, light-protecting storage vials

  • Procedure:

    • Prepare a stock solution of this compound in deionized water at the desired concentration (e.g., 10 mg/mL).

    • For every 2 mL of the this compound solution, add 0.1 mL of 2 N HCl[1].

    • Mix the solution thoroughly.

    • Aliquot the solution into sterile, light-protecting vials.

    • Store at 4°C or room temperature. The stability should be maintained for up to four weeks[1].

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of this compound solutions by quantifying the remaining parent compound over time. This method is based on common practices for other cephalosporins and should be validated for this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column

  • Mobile Phase (Isocratic):

    • A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to a slightly acidic value) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of this compound from its degradation products.

  • Detection:

    • UV detection at a wavelength appropriate for this compound (e.g., around 254-270 nm, to be determined by UV scan).

  • Procedure:

    • Prepare a this compound stock solution and store it under the desired conditions.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Quantify the peak area of the this compound peak.

    • The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at time zero.

Signaling Pathways and Degradation Mechanisms

The primary degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolytic cleavage of the β-lactam ring. This process can be influenced by pH and temperature.

G This compound This compound (Intact β-lactam ring) Hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) This compound->Hydrolysis DegradationProducts Inactive Degradation Products (Opened β-lactam ring) Hydrolysis->DegradationProducts

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Overcoming matrix effects in Cefetrizole mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of Cefetrizole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Key consequences of unaddressed matrix effects include poor data reproducibility, compromised sensitivity, and inaccurate pharmacokinetic or toxicological assessments.

Q2: I am observing significant ion suppression for this compound. What are the most common causes?

A2: Ion suppression in this compound analysis often stems from co-eluting endogenous matrix components, particularly phospholipids from biological samples.[1] Other potential causes include high concentrations of salts, formulation excipients, or metabolites that compete with this compound for ionization in the mass spectrometer's source. The choice of sample preparation technique and chromatographic conditions plays a crucial role in mitigating these effects.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: A common and effective method is the post-extraction spike technique.[2][3] This involves comparing the peak response of this compound spiked into an extracted blank matrix to the response of this compound in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. For regulatory compliance, the precision of the internal standard-normalized matrix factor across different lots of matrix should typically be within ±15%.[2][4]

Q4: What is the recommended sample preparation technique to minimize matrix effects for this compound?

A4: The optimal sample preparation technique depends on the complexity of the matrix and the required sensitivity. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and may lead to significant matrix effects. For cleaner extracts, consider the following:

  • Liquid-Liquid Extraction (LLE): Can be effective but may have lower recovery for polar analytes like this compound.

  • Solid-Phase Extraction (SPE): Offers a higher degree of selectivity and can effectively remove interfering components. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is often very effective for complex matrices.

  • Phospholipid Removal Plates: These are a rapid and effective alternative to traditional methods for specifically targeting and removing phospholipids.[5][6]

Q5: Can optimizing my chromatographic conditions help in reducing matrix effects?

A5: Absolutely. Chromatographic separation is a powerful tool to resolve this compound from matrix components that cause ion suppression. Consider the following strategies:

  • Gradient Elution: Employ a gradient profile that provides good separation between this compound and early-eluting, polar interferences.

  • Column Chemistry: A C18 column is commonly used for cephalosporin analysis.[5][6][7] Experimenting with different column chemistries or particle sizes (e.g., UPLC) can improve resolution.

  • Mobile Phase Modifiers: The use of appropriate mobile phase additives, such as ammonium formate, can help to improve peak shape and ionization efficiency.[5][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the column.Consider a different column chemistry or the addition of an ion-pairing agent.
Inconsistent Results Across Different Sample Lots Variable matrix effects between lots.Evaluate the matrix effect across at least six different lots of the biological matrix.[2]
Inconsistent sample preparation.Ensure the sample preparation protocol is followed precisely for all samples.
Low this compound Recovery Inefficient extraction during sample preparation.Optimize the extraction solvent or SPE elution conditions.
Adsorption to vials or tubing.Use deactivated glass or polypropylene vials and ensure the LC system is properly passivated.[8]
Degradation of this compound.Ensure samples are stored at appropriate temperatures and minimize freeze-thaw cycles. Cephalosporins can be unstable in acidic conditions.[2]
High Signal-to-Noise Ratio for Blank Samples Carryover from previous injections.Optimize the needle wash solution and increase the wash time.
Contamination of the LC-MS system.Clean the ion source and transfer optics.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT) followed by Phospholipid Removal

This protocol is adapted from methods used for the analysis of Ceftriaxone, a structurally similar cephalosporin.[5][6]

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a 96-well plate.

  • Protein Precipitation: Add 400 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally related compound like Cefotaxime) to each well.[2][5]

  • Mixing and Centrifugation: Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate.

  • Elution: Apply a vacuum to elute the sample into a clean collection plate.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative protocol and may require optimization for your specific instrumentation.

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid.[5][7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from interferences.

  • Flow Rate: 0.4 mL/min.[5][7]

  • Injection Volume: 2-5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]

  • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. Product ions should be determined by infusing a standard solution of this compound and performing a product ion scan. For cephalosporins, fragmentation often occurs at the β-lactam ring.[9][10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis (Illustrative Data)
Sample Preparation MethodThis compound Recovery (%)Matrix Effect (%)RSD (%) of IS-Normalized Matrix Factor (n=6 lots)
Protein Precipitation (PPT)95 ± 565 ± 12 (Suppression)18.5
Liquid-Liquid Extraction (LLE)75 ± 888 ± 9 (Suppression)9.2
Solid-Phase Extraction (SPE)92 ± 698 ± 5 (Minimal Effect)4.5
PPT + Phospholipid Removal94 ± 595 ± 7 (Minimal Effect)5.1

This table presents illustrative data to demonstrate how to compare the effectiveness of different sample preparation methods. Actual results may vary.

Visualizations

TroubleshootingWorkflow cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_solutions Corrective Actions cluster_verification Verification start Inaccurate or Imprecise Data check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me check_recovery Evaluate Analyte Recovery start->check_recovery check_chromatography Review Peak Shape and Retention Time start->check_chromatography optimize_sp Optimize Sample Preparation check_me->optimize_sp use_is Use Stable Isotope-Labeled Internal Standard check_me->use_is check_recovery->optimize_sp optimize_lc Modify LC Method check_chromatography->optimize_lc revalidate Re-validate Assay optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

SamplePrepComparison cluster_input Biological Sample cluster_methods Sample Preparation Methods cluster_output Resulting Extract sample Plasma/Urine ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe ppt_out Fast, but high in phospholipids and salts ppt->ppt_out lle_out Cleaner, but potential for low recovery lle->lle_out spe_out Cleanest extract, highest selectivity spe->spe_out ppt_out->lle_out Increasing Cleanliness lle_out->spe_out Increasing Cleanliness AnalysisWorkflow A Sample Receipt and Login B Sample Preparation (e.g., PPT + Phospholipid Removal) A->B C LC-MS/MS Analysis B->C D Data Processing (Integration and Quantification) C->D E Matrix Effect Evaluation D->E E->B Unacceptable F Data Review and Reporting E->F Acceptable

References

Technical Support Center: Refinement of Cefetrizole Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific in vivo dosage and pharmacokinetic data for Cefetrizole is limited. This guide provides general principles and frameworks based on cephalosporin antibiotics. Researchers are strongly encouraged to conduct pilot studies to determine the optimal dosage and protocol for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges researchers may face during in vivo experiments with this compound.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
1. Lack of Efficacy/No Therapeutic Effect Observed - Sub-therapeutic Dosage: The administered dose of this compound may be too low to achieve the minimum inhibitory concentration (MIC) at the site of infection. - Rapid Clearance: The drug may be metabolized and cleared too quickly in the chosen animal model. - Poor Bioavailability: The route of administration may not be optimal, leading to low absorption. - Bacterial Resistance: The bacterial strain used may be resistant to this compound.- Dose-Ranging Study: Conduct a pilot study with escalating doses of this compound to identify an effective dose. - Pharmacokinetic (PK) Analysis: If possible, perform a basic PK study to determine the half-life of this compound in your animal model. This will inform the required dosing frequency. - Alternative Administration Routes: Consider different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) that may offer better bioavailability. - Verify MIC: Confirm the MIC of your bacterial strain for this compound in vitro before proceeding with in vivo studies.
2. Toxicity or Adverse Effects in Animals (e.g., weight loss, lethargy, injection site reaction) - Dosage Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). - Formulation Issues: The vehicle used to dissolve or suspend this compound may be causing irritation. - Route of Administration: Some routes (e.g., subcutaneous) can be more prone to local tissue reactions.- Toxicity Study: Perform a preliminary study to determine the MTD. - Vehicle Optimization: Test different biocompatible vehicles for this compound formulation. - Injection Site Rotation: If using subcutaneous or intramuscular injections, rotate the injection sites to minimize local irritation. - Slower Infusion Rate: For intravenous administration, a slower infusion rate may reduce acute toxicity.
3. High Variability in Experimental Results - Inconsistent Dosing: Inaccuracies in animal weight measurement or drug preparation can lead to variable dosing. - Biological Variability: Differences in metabolism and drug clearance between individual animals.[1] - Infection Model Inconsistency: Variation in the bacterial inoculum size or infection establishment.- Standardize Procedures: Ensure consistent and accurate weighing of animals and preparation of this compound solutions. - Increase Sample Size: A larger number of animals per group can help to account for biological variability. - Refine Infection Protocol: Standardize the bacterial preparation and inoculation procedure to ensure a consistent infection load.
4. How to Determine the Starting Dose for a Pilot Study? - Literature Review: Although specific data is scarce, look for in vivo studies on other first or second-generation cephalosporins in your animal model. - In Vitro Data: Use the in vitro MIC as a starting point for dose calculations, considering pharmacokinetic/pharmacodynamic (PK/PD) targets for beta-lactam antibiotics (e.g., time above MIC).- Extrapolate from Similar Compounds: Use dosage information from other cephalosporins as a rough guide, but start at the lower end of the reported effective range. - PK/PD Modeling: If resources permit, use in vitro potency data to model a potential starting dose.

Data Presentation: this compound In Vivo Experimental Data

Due to the limited availability of published data, a template is provided below for researchers to systematically record their experimental findings.

Table 1: In Vivo Dosage and Efficacy of this compound

Animal Model (Species, Strain, Sex, Age/Weight) Infection Model (Bacterial Strain, Inoculum Size, Site of Infection) This compound Dosage (mg/kg) Route of Administration Dosing Frequency & Duration Observed Efficacy (e.g., % Survival, Reduction in Bacterial Load) Observed Toxicity/Adverse Effects Reference/Study ID
e.g., BALB/c mice, female, 6-8 weekse.g., S. aureus (ATCC 29213), 1x10^7 CFU, thigh infectione.g., 25, 50, 100e.g., Intraperitoneal (IP)e.g., Twice daily for 3 days

Table 2: Pharmacokinetic Parameters of this compound

Animal Model (Species, Strain) Dosage (mg/kg) Route of Administration Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Half-life (t½) (h) Reference/Study ID
e.g., Sprague-Dawley rats

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Murine Thigh Infection Model
  • Animal Model: Use a standard laboratory mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks. Acclimatize animals for at least one week before the experiment.

  • Bacterial Culture: Prepare a fresh culture of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) and grow to mid-logarithmic phase.

  • Infection Induction:

    • Anesthetize the mice.

    • Inject a defined inoculum (e.g., 1-5 x 10^5 CFU) of the bacterial suspension into the thigh muscle of one hind limb.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable sterile vehicle (e.g., sterile saline).

    • Prepare serial dilutions to achieve the desired final concentrations for injection.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.

    • Administer the drug via the chosen route (e.g., intraperitoneal, subcutaneous, or intravenous).

    • Include a vehicle control group and potentially a positive control group (an antibiotic with known efficacy).

  • Monitoring:

    • Monitor the animals for clinical signs of illness and adverse effects of the treatment.

    • At the end of the experiment (e.g., 24 hours post-treatment), euthanize the animals.

  • Outcome Assessment:

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: Compare the bacterial loads between the treatment groups and the control group to determine the efficacy of this compound.

Visualizations

Mechanism of Action of this compound

This compound, as a cephalosporin antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.[2][3][] The primary target of cephalosporins are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6] By binding to and inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.[2][5]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan->Lysis Disruption leads to This compound This compound This compound->PBP Binds to & Inhibits

Caption: Mechanism of action of this compound.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vivo efficacy of an antibiotic like this compound.

G A Animal Acclimatization & Baseline Measurements C Induction of Infection in Animal Model A->C B Preparation of Bacterial Inoculum B->C D Preparation & Dosing of This compound (Treatment Groups) & Vehicle (Control Group) C->D E Monitoring of Animals (Clinical Signs, Weight) D->E F Endpoint Analysis (e.g., Bacterial Load in Target Tissue) E->F G Data Analysis & Interpretation F->G

Caption: Experimental workflow for in vivo antibiotic testing.

References

Minimizing degradation of Cefetrizole during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Cefetrizole during sample preparation for analysis. The information is presented in a question-and-answer format to directly address common issues.

Disclaimer: this compound is a cephalosporin antibiotic. While the following information is tailored to this compound where possible, some data and protocols are based on closely related third-generation cephalosporins, such as Ceftriaxone, due to the limited availability of specific data for this compound. The chemical principles and handling techniques are largely transferable within this class of antibiotics.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the sample preparation and analysis of this compound.

IssueProbable Cause(s)Recommended Solution(s)
Low Analyte Recovery Degradation due to pH: this compound, like other cephalosporins, is susceptible to hydrolysis of its β-lactam ring, a reaction that is highly dependent on pH. Extreme acidic or alkaline conditions can accelerate this degradation.[1][2]Maintain the sample and processing solutions at a pH between 6.0 and 7.5.[3][4] Use of a phosphate buffer (e.g., 0.1 M, pH 6.0) can help stabilize the sample.[3][4]
Thermal Degradation: Elevated temperatures can significantly increase the rate of this compound degradation.[3][4]Keep samples on ice or at refrigerated temperatures (2-8°C) during processing. For long-term storage, freezing at -20°C or below is recommended.[3][4][5][6]
Incomplete Elution from SPE Cartridge: The chosen elution solvent may not be strong enough to desorb this compound completely from the solid-phase extraction (SPE) sorbent.Optimize the elution solvent. A common and effective eluent for cephalosporins from a C18 SPE cartridge is methanol, sometimes with the addition of a small amount of acid (e.g., 1% trifluoroacetic acid) to improve recovery.[7]
Variable Retention Times in HPLC Inconsistent Mobile Phase Preparation: Small variations in the pH or composition of the mobile phase can lead to shifts in retention time for ionizable compounds like this compound.Prepare the mobile phase fresh daily and ensure accurate pH adjustment. Use a buffer to maintain a consistent pH.
Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when exposed to harsh mobile phases or improperly prepared samples.Use a guard column to protect the analytical column. Ensure that the sample is adequately filtered before injection.
Temperature Fluctuations: Changes in the ambient temperature around the HPLC system can affect retention times.Use a column oven to maintain a constant temperature for the analytical column.
Peak Tailing in HPLC Chromatogram Secondary Interactions with Column: The analyte may be interacting with active sites (e.g., residual silanols) on the HPLC column packing material.Use a high-quality, end-capped C18 column. The addition of a competing base, such as triethylamine, to the mobile phase can sometimes mitigate this issue.
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.Dilute the sample to a concentration that is within the linear range of the detector and the capacity of the column.
Presence of Ghost Peaks Contamination: Contamination can originate from the sample, solvent, or the HPLC system itself.Use high-purity solvents and reagents. Flush the HPLC system thoroughly between runs.
Carryover from Previous Injection: The analyte from a previous, more concentrated sample may not have been completely eluted from the column or injector.Implement a needle wash step in the autosampler method. Inject a blank solvent run after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The primary factors are pH, temperature, and exposure to light. This compound is a β-lactam antibiotic, and the β-lactam ring is susceptible to hydrolysis, which is accelerated by non-neutral pH and elevated temperatures.[1][2][3] While less documented for this compound specifically, many cephalosporins also exhibit some degree of photosensitivity.

Q2: What is the optimal pH range for handling this compound samples?

A2: To minimize degradation, it is recommended to maintain the pH of this compound solutions between 6.0 and 7.5.[3][4] The use of a buffer, such as a phosphate buffer, is advisable to stabilize the pH during sample processing.[3][4]

Q3: What are the recommended storage conditions for this compound samples and stock solutions?

A3: For short-term storage (up to a few hours), samples should be kept on ice or refrigerated at 2-8°C. For long-term storage, samples and stock solutions should be frozen at -20°C or, for enhanced stability, at -70°C.[3][4][5][6]

Q4: What is a suitable sample preparation technique for this compound in plasma or serum?

A4: Both protein precipitation and solid-phase extraction (SPE) are commonly used for cephalosporins in biological matrices.[8] Protein precipitation with a cold organic solvent like acetonitrile or methanol is a simpler and faster method.[8] However, SPE can provide a cleaner sample extract, which can be beneficial for the longevity of the analytical column and can improve the sensitivity of the assay.[9][10]

Q5: Which type of SPE cartridge is recommended for this compound extraction?

A5: A C18 (octadecyl) reversed-phase SPE cartridge is a suitable choice for extracting this compound from aqueous matrices like plasma.[8][9]

Q6: How can I prevent enzymatic degradation of this compound in biological samples?

A6: If enzymatic degradation is a concern, especially in matrices like whole blood or tissue homogenates, it is important to work quickly at low temperatures and consider the addition of broad-spectrum enzyme inhibitors. However, for plasma and serum, degradation is more commonly due to chemical hydrolysis.

Quantitative Data: Stability of Ceftriaxone (as a proxy for this compound)

The following table summarizes the stability of Ceftriaxone in human serum under different storage conditions. This data can be used as a guideline for handling this compound samples.

Storage TemperatureMatrixpHDurationRemaining Concentration (%)
37°CUndiluted Human SerumUnbuffered120 hours33.08%[3]
37°CDiluted Human Serum6.0 (Phosphate Buffer)120 hours>60%[3]
4°CUndiluted Human SerumUnbuffered55 days80.33%[3]
4°CDiluted Human Serum6.0 (Phosphate Buffer)55 days86.25%[3]
-20°CUndiluted Human SerumUnbuffered3 months82.41%[3]
-20°CDiluted Human Serum6.0 (Phosphate Buffer)3 months>90%[3]
-40°CUndiluted Human SerumUnbuffered3 months84.92%[3]
-40°CDiluted Human Serum6.0 (Phosphate Buffer)3 months>90%[3]
-70°CUndiluted Human SerumUnbuffered3 months88.96%[3]
-70°CDiluted Human Serum6.0 (Phosphate Buffer)3 months>90%[3]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

1. Materials and Reagents:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Human Plasma Sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Phosphate Buffer (pH 6.0)

  • Acetonitrile (HPLC grade)

  • Formic Acid (optional, for pH adjustment of loading solution)

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

2. Sample Pre-treatment:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • Centrifuge the plasma sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins or lipids.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to the plasma and vortex to mix. This dilution helps to reduce matrix viscosity and stabilize the this compound.

3. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 1 mL of methanol.

  • Equilibrate the cartridges with 1 mL of water.

  • Equilibrate the cartridges with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridges to go dry after this step.

4. Sample Loading:

  • Load the pre-treated plasma sample (2 mL) onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady flow rate (approximately 1 mL/min).

5. Washing:

  • Wash the cartridge with 1 mL of water to remove hydrophilic impurities.

  • Wash the cartridge with 1 mL of a 5% methanol in water solution to remove more polar interferences.

6. Elution:

  • Dry the cartridge under vacuum for 5 minutes to remove any residual water.

  • Place clean collection tubes in the manifold.

  • Elute the this compound from the cartridge with 1 mL of methanol.

7. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the HPLC mobile phase.

  • Vortex briefly and transfer to an HPLC vial for analysis.

Visualizations

This compound Degradation Pathway

G This compound This compound (Active Compound) Hydrolyzed_Product Inactive Product (Opened β-Lactam Ring) This compound->Hydrolyzed_Product Hydrolysis (H₂O, pH, Temp)

Caption: Primary degradation pathway of this compound via hydrolysis.

Solid-Phase Extraction (SPE) Workflow

G cluster_0 Sample Preparation cluster_1 SPE Procedure cluster_2 Final Steps Plasma Sample Plasma Sample Pre-treatment\n(Dilution & Centrifugation) Pre-treatment (Dilution & Centrifugation) Plasma Sample->Pre-treatment\n(Dilution & Centrifugation) Conditioning Conditioning Pre-treatment\n(Dilution & Centrifugation)->Conditioning Sample Loading Sample Loading Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Analysis HPLC Analysis Reconstitution->HPLC Analysis

Caption: General workflow for solid-phase extraction of this compound.

References

Enhancing Cefetrizole Peak Resolution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions for enhancing the resolution of Cefetrizole peaks in chromatography.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a direct question-and-answer format.

Question: Why is my this compound peak showing significant tailing or co-eluting with other peaks?

Answer:

Poor peak shape (tailing) and inadequate resolution are common challenges in HPLC. For this compound, an ionizable cephalosporin, these issues often stem from secondary interactions with the stationary phase or suboptimal mobile phase conditions.[1][2][3][4]

Potential Causes and Recommended Solutions

Potential Cause Troubleshooting Steps & Solutions
Secondary Silanol Interactions The primary cause of peak tailing for basic compounds like this compound is often interaction with acidic silanol groups on the silica-based column packing.[3][4] Solution: Lower the mobile phase pH to around 3.0. This protonates the silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[4]
Inappropriate Mobile Phase Composition The type and concentration of the organic modifier are crucial for achieving optimal selectivity and retention. Solution: Systematically vary the ratio of your buffer (e.g., phosphate buffer) to your organic solvent (e.g., acetonitrile). This adjustment is a powerful tool for changing the selectivity of the separation.[5]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting and broadening.[1][6] Solution: Reduce the injection volume or dilute your sample. As a general guideline, the injected sample should ideally be dissolved in a solvent weaker than the mobile phase.[7][8]
Column Degradation Physical degradation of the column, such as a void at the inlet or a blocked frit, can cause significant peak distortion.[3] Solution: If other troubleshooting steps fail, replace the column with a new one. Using guard columns and in-line filters can help extend column lifetime.[7]
Suboptimal Flow Rate or Temperature Flow rate and temperature affect both efficiency and selectivity. Solution: Lowering the flow rate can improve peak resolution, although it will increase run time.[6] Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially enhancing efficiency.[6]

Troubleshooting Workflow for Poor Peak Resolution

G cluster_workflow Systematic Troubleshooting for this compound Peak Resolution start Start: Poor Resolution / Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (e.g., pH ≈ 3.0) start->check_ph adjust_ph Adjust pH with Appropriate Buffer check_ph->adjust_ph No check_mobile_phase Is Mobile Phase Composition Optimal? check_ph->check_mobile_phase Yes adjust_ph->check_mobile_phase adjust_mobile_phase Systematically Vary Organic/Aqueous Ratio check_mobile_phase->adjust_mobile_phase No check_load Is Column Overloaded? check_mobile_phase->check_load Yes adjust_mobile_phase->check_load adjust_load Reduce Injection Volume or Sample Concentration check_load->adjust_load Yes check_column Is Column Integrity Compromised? check_load->check_column No adjust_load->check_column replace_column Replace Column check_column->replace_column Yes end End: Resolution Achieved check_column->end No replace_column->end

Caption: A logical workflow for diagnosing and resolving poor peak resolution issues.

Frequently Asked Questions (FAQs)

Q1: What are the key factors I need to control to improve my HPLC peak resolution? A1: Peak resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[5] To improve resolution, you can:

  • Increase Efficiency (N): Use columns with smaller particles or longer lengths.[5]

  • Increase Selectivity (α): This is the most powerful factor. Change the mobile phase composition (organic solvent type or ratio), pH, or the stationary phase chemistry.[5]

  • Optimize Retention Factor (k): Adjust the mobile phase strength to ensure analytes are retained long enough to be separated, typically aiming for a k value between 2 and 10.[9]

Q2: What is a good starting point for an HPLC method for this compound? A2: A robust starting point for separating this compound and related cephalosporins is a reversed-phase method.[10]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic phosphate buffer (e.g., 0.04 M at pH 3.0-6.0) and acetonitrile.[10]

  • Detection: UV detection at approximately 240-254 nm is suitable for cephalosporins.[10]

Q3: Can changing the column temperature improve my separation? A3: Yes, adjusting the column temperature can be a useful tool. Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times.[6] However, it can also alter the selectivity of the separation, so its effect on the resolution of your specific peaks must be evaluated. Be mindful of the thermal stability of this compound at elevated temperatures.

Experimental Protocols

Key Experiment: HPLC Method for the Analysis of this compound

This protocol describes a validated approach for the quantitative analysis of this compound, which can be adapted for resolution enhancement.

1. Reagents and Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

ParameterRecommended Setting
Instrument High-Performance Liquid Chromatography System with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.04 M Phosphate Buffer (pH 6.0) in a 7:93 (v/v) ratio[10]
Flow Rate 1.3 mL/min[10]
Column Temperature Ambient or controlled at 30 °C
Detection Wavelength 240 nm[10]
Injection Volume 20 µL

3. Preparation of Solutions:

  • Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.04 M solution. Adjust the pH to 6.0 using orthophosphoric acid.

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5–100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Perform a regression analysis on the calibration curve by plotting peak area against concentration.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Relationship of Key Parameters to Peak Resolution

G cluster_factors Core Factors Influencing Chromatographic Resolution cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k) resolution Peak Resolution (Rs) particle_size Particle Size (-) particle_size->resolution col_length Column Length (+) col_length->resolution mobile_phase Mobile Phase Composition mobile_phase->resolution stationary_phase Stationary Phase Chemistry stationary_phase->resolution temperature Temperature temperature->resolution solvent_strength Mobile Phase Strength solvent_strength->resolution

References

Validation & Comparative

A Comparative Analysis of Bioassay and HPLC for the Quantification of Cefetrizole

Author: BenchChem Technical Support Team. Date: November 2025

A methodological guide to validating a Cefetrizole bioassay against High-Performance Liquid Chromatography (HPLC) results, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of the cephalosporin antibiotic, this compound: the microbiological bioassay and High-Performance Liquid Chromatography (HPLC). While HPLC is a precise physicochemical method that measures the concentration of a specific molecule, a bioassay determines the biological activity or potency of the substance. Validating a bioassay against a more established method like HPLC is a critical step in drug development and quality control, ensuring that the biological potency corresponds to the measured chemical concentration.

Due to a lack of direct comparative studies for this compound, this guide presents a synthesized methodology based on established protocols for similar third-generation cephalosporins, such as Ceftriaxone. The provided experimental protocols and data are illustrative and intended to serve as a practical template for researchers establishing and validating their own assays.

Comparative Summary of Analytical Methods

The choice between a bioassay and an HPLC method depends on the specific requirements of the analysis. A bioassay is essential for determining the biological potency of an antibiotic, which can be affected by degradation or the presence of isomers, something an HPLC might not detect. Conversely, HPLC offers higher precision and specificity for quantifying the active pharmaceutical ingredient.

ParameterMicrobiological BioassayHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the inhibitory effect of the antibiotic on the growth of a susceptible microorganism.Separates, identifies, and quantifies components in a mixture based on their physicochemical properties.
Measures Biological Activity (Potency)Concentration
Specificity Can be influenced by related substances with antimicrobial activity.High for the target analyte.
Precision Generally lower than HPLC.High.
Linearity Range Typically narrower.Wide.
Accuracy Good, reflects biological potency.High, reflects chemical concentration.
Throughput Lower, requires incubation time.Higher.
Cost Generally lower.Higher initial investment and running costs.

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound using a microbiological bioassay and an HPLC method.

Microbiological Bioassay: Agar Diffusion Method

This method is based on the diffusion of this compound from a cylinder into a solid culture medium inoculated with a susceptible microorganism. The diameter of the resulting zone of growth inhibition is proportional to the concentration of the antibiotic.

1. Test Microorganism and Inoculum Preparation:

  • Microorganism: Staphylococcus aureus ATCC 29213, known for its susceptibility to a broad range of cephalosporins.

  • Culture Medium: Mueller-Hinton Agar.

  • Inoculum Preparation: A suspension of S. aureus is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then used to inoculate the agar plates.

2. Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of this compound reference standard is prepared at 1000 µg/mL in a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Working Standards: A series of working standards are prepared by diluting the stock solution to concentrations ranging from 1.0 to 10.0 µg/mL.

  • Sample Preparation: The test sample containing this compound is diluted with the same buffer to fall within the concentration range of the working standards.

3. Assay Procedure:

  • Inoculated Mueller-Hinton agar plates are prepared.

  • Sterile stainless-steel cylinders are placed on the surface of the agar.

  • A fixed volume of each standard and sample solution is added to the cylinders.

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The diameters of the inhibition zones are measured.

High-Performance Liquid Chromatography (HPLC) Method

This method provides a precise measurement of the this compound concentration in a sample.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (pH 7.0) and acetonitrile (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of this compound reference standard is prepared at 1000 µg/mL in the mobile phase.

  • Working Standards: A series of working standards are prepared by diluting the stock solution to concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation: The test sample containing this compound is diluted with the mobile phase to fall within the concentration range of the working standards and filtered through a 0.45 µm filter.

3. Analysis:

  • The HPLC system is equilibrated with the mobile phase.

  • The standard and sample solutions are injected into the chromatograph.

  • The peak area of this compound is measured.

  • A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is determined from this curve.

Illustrative Validation Data

The following tables present hypothetical but realistic data from a validation study comparing the this compound bioassay with the HPLC method.

Table 1: Linearity

MethodConcentration Range (µg/mL)Correlation Coefficient (r²)
Bioassay1.0 - 10.00.9985
HPLC10 - 1000.9998

Table 2: Precision (Repeatability)

MethodConcentration (µg/mL)Relative Standard Deviation (RSD) (%)
Bioassay5.02.5
HPLC500.8

Table 3: Accuracy (Recovery)

MethodSpiked Concentration (µg/mL)Mean Recovery (%)
Bioassay4.0101.5
6.099.8
8.0102.1
HPLC40100.5
6099.2
80100.9

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the validation of the this compound bioassay against the HPLC method.

G cluster_prep Preparation cluster_bioassay Microbiological Bioassay cluster_hplc HPLC Analysis cluster_validation Validation & Comparison prep_standard Prepare this compound Reference Standard Stock bio_dilute Prepare Serial Dilutions (e.g., 1-10 µg/mL) prep_standard->bio_dilute hplc_dilute Prepare Serial Dilutions (e.g., 10-100 µg/mL) prep_standard->hplc_dilute prep_sample Prepare this compound Test Sample Stock prep_sample->bio_dilute prep_sample->hplc_dilute bio_apply Apply Standards & Samples bio_dilute->bio_apply bio_plate Plate Inoculated Agar bio_plate->bio_apply bio_incubate Incubate Plates bio_apply->bio_incubate bio_measure Measure Inhibition Zones bio_incubate->bio_measure val_linearity Assess Linearity bio_measure->val_linearity val_precision Assess Precision bio_measure->val_precision val_accuracy Assess Accuracy bio_measure->val_accuracy hplc_inject Inject Standards & Samples hplc_dilute->hplc_inject hplc_run Run HPLC hplc_inject->hplc_run hplc_analyze Analyze Chromatograms hplc_run->hplc_analyze hplc_analyze->val_linearity hplc_analyze->val_precision hplc_analyze->val_accuracy val_compare Compare Results val_linearity->val_compare val_precision->val_compare val_accuracy->val_compare

Caption: Workflow for this compound Bioassay Validation against HPLC.

Conclusion

The validation of a microbiological bioassay against a precise chemical method like HPLC is fundamental for the comprehensive quality assessment of antibiotics such as this compound. While HPLC provides accurate data on the concentration of the active molecule, the bioassay offers invaluable information on its biological potency. The illustrative data presented in this guide suggests that a well-developed bioassay can demonstrate good linearity, precision, and accuracy, making it a reliable method for quality control and potency determination. The choice of method should be guided by the specific analytical needs, with both techniques playing complementary roles in the development and manufacturing of pharmaceutical products.

Navigating the Maze of Resistance: A Comparative Guide to Ceftriaxone's Interaction with Beta-Lactamase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates a profound understanding of the interactions between antibiotics and the bacterial enzymes that inactivate them. This guide provides a comprehensive comparison of the cross-reactivity of Ceftriaxone, a third-generation cephalosporin, with a spectrum of beta-lactamase enzymes. By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to be an invaluable resource for researchers engaged in the development of novel antimicrobial strategies.

It is important to note that the initial query for "Cefetrizole" yielded no specific findings in the scientific literature. Given the phonetic similarity, this guide will proceed under the well-supported assumption that the intended subject was Ceftriaxone .

At a Glance: Ceftriaxone's Stability Profile

Ceftriaxone is renowned for its broad spectrum of activity and its relative stability against many common beta-lactamases. However, the emergence of extended-spectrum β-lactamases (ESBLs) and the overexpression of chromosomal AmpC β-lactamases have challenged its efficacy. The following tables summarize the available quantitative data on the interaction of Ceftriaxone with various beta-lactamase enzymes, offering a comparative perspective with other cephalosporins where data is available.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ceftriaxone against Beta-Lactamase Producing Organisms

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's effectiveness against a specific microorganism. The data below illustrates how the presence of different beta-lactamases can significantly impact the concentration of Ceftriaxone required to inhibit bacterial growth.

Bacterial Strain & Beta-Lactamase ProfileCeftriaxone MIC (µg/mL)Cefotaxime MIC (µg/mL)Ceftazidime MIC (µg/mL)Reference
Escherichia coli (non-ESBL)≤ 1≤ 1≤ 1[1]
Escherichia coli (TEM-1)≤ 1≤ 1≤ 1[2]
Escherichia coli (SHV-1)≤ 1≤ 1≤ 1[2]
Escherichia coli (CTX-M-15)> 64> 64> 64[3][4]
Klebsiella pneumoniae (AmpC)≥ 4≥ 4≥ 4[2]
Enterobacter cloacae (AmpC hyperproducer)> 32> 32> 32[5]

Note: MIC values can vary depending on the specific strain, the level of enzyme expression, and the testing methodology.

Table 2: Kinetic Parameters of Ceftriaxone Hydrolysis by Various Beta-Lactamases

To delve deeper into the molecular interactions, we examine the kinetic parameters of Ceftriaxone hydrolysis by purified beta-lactamase enzymes. The Michaelis constant (Km) reflects the enzyme's affinity for the substrate, while the catalytic rate constant (kcat) represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Beta-LactamaseAmbler ClassKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
TEM-1AHigh Affinity (low µM)LowLow[6]
SHV-1A---
CTX-M-15A4858012[7]
AmpC (E. cloacae P99)C0.20.010.05[5][8]
AmpC (E. coli)C650.030.00046[5]

Note: A hyphen (-) indicates that specific data for Ceftriaxone was not found in the reviewed literature. The data for TEM-1 is qualitative, indicating poor hydrolysis.[6]

The Underlying Mechanisms: A Visual Explanation

To better understand the dynamics of Ceftriaxone's interaction with bacteria and their resistance mechanisms, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Catalyzes Lysis Cell Lysis CW->Lysis Inhibition leads to CTX Ceftriaxone CTX->PBP Inhibits

Diagram 1: Mechanism of Action of Ceftriaxone.

Ceftriaxone, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This disruption leads to a compromised cell wall and ultimately, cell lysis.

cluster_resistance Mechanism of Resistance BL Beta-Lactamase Enzyme H_CTX Hydrolyzed (Inactive) Ceftriaxone BL->H_CTX Hydrolyzes CTX Ceftriaxone CTX->BL Targeted by PBP Penicillin-Binding Proteins (PBPs) CTX->PBP Unable to reach target

Diagram 2: Beta-Lactamase Mediated Resistance to Ceftriaxone.

Bacteria develop resistance to Ceftriaxone primarily through the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive before it can reach its PBP targets.

Experimental Protocols: A Guide to Methodology

The quantitative data presented in this guide is derived from established experimental protocols. Below are detailed methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Ceftriaxone against various bacterial strains is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

A Prepare serial two-fold dilutions of Ceftriaxone in Mueller-Hinton broth B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A->B C Incubate at 35-37°C for 16-20 hours B->C D Determine the lowest concentration of Ceftriaxone that inhibits visible bacterial growth (MIC) C->D

Diagram 3: Workflow for MIC Determination by Broth Microdilution.

Detailed Steps:

  • Preparation of Antibiotic Solutions: A stock solution of Ceftriaxone is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16 to 20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of Ceftriaxone at which there is no visible growth of the organism.

Determination of Beta-Lactamase Kinetic Parameters (kcat and Km)

The kinetic parameters for the hydrolysis of Ceftriaxone by purified beta-lactamase enzymes are determined using spectrophotometric assays.[9]

Workflow:

A Prepare solutions of purified beta-lactamase and varying concentrations of Ceftriaxone B Initiate the reaction by mixing the enzyme and substrate in a quartz cuvette A->B C Monitor the change in absorbance over time at a specific wavelength (e.g., 260 nm for Ceftriaxone hydrolysis) B->C D Calculate initial reaction velocities (V₀) from the linear portion of the -absorbance vs. time plot C->D E Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax D->E F Calculate kcat from Vmax and the enzyme concentration E->F

Diagram 4: Workflow for Determining Beta-Lactamase Kinetic Parameters.

Detailed Steps:

  • Enzyme and Substrate Preparation: Highly purified beta-lactamase is prepared and its concentration accurately determined. A range of Ceftriaxone concentrations are prepared in a suitable buffer (e.g., phosphate buffer at a specific pH).

  • Reaction Initiation: The enzymatic reaction is initiated by adding a small volume of the enzyme solution to the Ceftriaxone solution in a temperature-controlled spectrophotometer cuvette.

  • Spectrophotometric Monitoring: The hydrolysis of the beta-lactam ring of Ceftriaxone leads to a change in its UV absorbance. This change is monitored continuously at a specific wavelength (e.g., 260 nm).

  • Data Analysis: The initial rate of the reaction (V0) is determined from the slope of the linear portion of the absorbance versus time curve. V0 is measured for each substrate concentration.

  • Parameter Calculation: The Km and Vmax values are determined by fitting the plot of V0 versus substrate concentration to the Michaelis-Menten equation. The kcat is then calculated from the Vmax and the known enzyme concentration (kcat = Vmax / [E]).

Conclusion

This guide provides a comparative overview of the interaction between Ceftriaxone and various beta-lactamase enzymes. The presented data underscores the stability of Ceftriaxone against many common beta-lactamases, but also highlights its vulnerability to certain ESBLs, like CTX-M-15, and overexpressed AmpC enzymes. For researchers and drug development professionals, this information is critical for understanding the limitations of current therapies and for guiding the development of new beta-lactam antibiotics or beta-lactamase inhibitors with improved stability profiles. The detailed experimental protocols and visual diagrams offer a practical resource for laboratories engaged in the evaluation of antimicrobial agents. As the landscape of antibiotic resistance continues to evolve, a data-driven understanding of these molecular interactions will remain paramount in the fight against infectious diseases.

References

In vitro activity of Cefetrizole compared to Cefotaxime and Ceftriaxone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the in vitro antibacterial activity of two widely used third-generation cephalosporins, Cefotaxime and Ceftriaxone, is presented below. Despite extensive searches, quantitative in vitro susceptibility data for Cefetrizole against a broad range of bacterial isolates could not be located in the available scientific literature. Therefore, a direct comparison with this compound is not included in this guide.

Introduction to Third-Generation Cephalosporins

Cefotaxime and Ceftriaxone are potent, broad-spectrum β-lactam antibiotics belonging to the third generation of cephalosporins.[1] These antibiotics are characterized by their enhanced activity against Gram-negative bacteria, including many strains that are resistant to earlier generations of cephalosporins, while retaining useful activity against many Gram-positive organisms.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2]

Comparative In Vitro Activity

The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A lower MIC value indicates greater potency of the antibiotic against a particular pathogen.

The following tables summarize the in vitro activity of Cefotaxime and Ceftriaxone against a range of clinically significant Gram-positive and Gram-negative bacteria. The data presented are a compilation from various studies and represent the concentration of the antibiotic required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)

OrganismAntibioticNo. of IsolatesMIC₅₀MIC₉₀
Staphylococcus aureus (Methicillin-Susceptible)Cefotaxime-2.0-
Ceftriaxone-2.0-
Streptococcus pneumoniaeCefotaxime-0.25-
Ceftriaxone17,2190.25-
Streptococcus pyogenesCefotaxime-0.015-
Ceftriaxone-0.015-

Note: Data for this compound is not available.

Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)

OrganismAntibioticNo. of IsolatesMIC₅₀MIC₉₀
Escherichia coliCefotaxime-≤0.004-0.5-
Ceftriaxone472,407≤0.004-0.5-
Haemophilus influenzaeCefotaxime-≤0.004-
Ceftriaxone7,911≤0.004-
Klebsiella pneumoniaeCefotaxime-≤0.004-0.5-
Ceftriaxone117,754≤0.004-0.5-
Neisseria gonorrhoeaeCefotaxime-≤0.001-
Ceftriaxone218≤0.001-
Proteus mirabilisCefotaxime-≤0.004-0.5-
Ceftriaxone67,692≤0.004-0.5-
Pseudomonas aeruginosaCefotaxime-8.0-16-
Ceftriaxone-8.0-16-

Note: Data for this compound is not available. The ranges for MIC₅₀ reflect variations observed across different studies.

Experimental Protocols

The determination of in vitro antibiotic activity is a standardized process crucial for the evaluation of new antimicrobial agents and for guiding clinical therapy. The following outlines a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Workflow for MIC Determination

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Bacterial Isolate Bacterial Isolate Inoculation Inoculation Bacterial Isolate->Inoculation Antibiotic Stock Antibiotic Stock Serial Dilution Serial Dilution Antibiotic Stock->Serial Dilution Growth Medium Growth Medium Growth Medium->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodologies

1. Bacterial Strains:

  • A panel of clinically relevant bacterial isolates, including both Gram-positive and Gram-negative species, are selected. These may include reference strains from recognized culture collections (e.g., ATCC) and clinical isolates from patient samples.

2. Antimicrobial Agents:

  • Stock solutions of the antibiotics (Cefotaxime, Ceftriaxone) are prepared at a known concentration in a suitable solvent according to the manufacturer's instructions.

3. Susceptibility Testing Methods:

  • Broth Microdilution: This is a common method where serial twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium.

  • Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria.

4. Inoculum Preparation:

  • A standardized inoculum of each bacterial strain is prepared to a specific density (e.g., 0.5 McFarland standard), which corresponds to a known number of colony-forming units (CFU) per milliliter.

5. Incubation:

  • The inoculated microtiter plates or agar plates are incubated under specific conditions of temperature (e.g., 35-37°C) and time (e.g., 18-24 hours) that are optimal for the growth of the test bacteria.

6. MIC Determination:

  • Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Signaling Pathways and Mechanism of Action

Cefotaxime and Ceftriaxone, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.

Mechanism_of_Action Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Loss PBP->Cell_Wall_Integrity Disrupts Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Bacterial_Lysis

Caption: Mechanism of action of third-generation cephalosporins.

Conclusion

Based on the available in vitro data, Cefotaxime and Ceftriaxone demonstrate very similar and potent activity against a wide range of Gram-negative bacteria and many clinically important Gram-positive cocci.[3] Their antibacterial spectra are largely overlapping, making them valuable agents in the empirical treatment of various infections. The choice between these two agents in a clinical setting is often guided by their pharmacokinetic properties, such as half-life and dosing frequency, rather than significant differences in their in vitro potency. The lack of available in vitro susceptibility data for this compound prevents a direct comparison and suggests it may be a less commonly studied or utilized cephalosporin in contemporary research and clinical practice.

References

A Comparative Analysis of Cefetrizole and Newer Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed benchmark of Cefetrizole, a first-generation cephalosporin, against newer antibiotic compounds, specifically focusing on later-generation cephalosporins. The comparison is intended for researchers, scientists, and drug development professionals, offering objective data on performance, mechanism of action, and experimental protocols.

Introduction to Cephalosporins

Cephalosporins are a cornerstone class of β-lactam antibiotics used to treat a wide array of bacterial infections. They are categorized into "generations" based on their spectrum of antimicrobial activity. Each successive generation generally shows increased activity against Gram-negative bacteria, though this can sometimes be accompanied by decreased activity against Gram-positive organisms.[1]

  • First-Generation (e.g., this compound, Cefatrizine): Primarily active against Gram-positive bacteria like Staphylococcus and Streptococcus.[1][2]

  • Third-Generation (e.g., Ceftriaxone): Exhibit a broader spectrum of activity against Gram-negative bacteria and are particularly useful for treating hospital-acquired infections.[1][3]

  • Fourth-Generation (e.g., Cefepime): True broad-spectrum agents with excellent activity against both Gram-negative bacteria (including Pseudomonas aeruginosa) and Gram-positive bacteria.[1][4]

  • Fifth-Generation (e.g., Ceftaroline): Possess a potent, expanded spectrum of activity that notably includes resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Mechanism of Action

All cephalosporins share a common mechanism of action. They are bactericidal agents that disrupt the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][5] This is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final cross-linking step in peptidoglycan synthesis.[2][5][6] The inhibition of PBPs leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[2][6]

The following diagram illustrates this conserved signaling pathway.

cluster_0 Bacterial Cytoplasm cluster_1 Bacterial Cell Wall Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBP Synthesis Cross-linked Peptidoglycan Stable Cell Wall PBP->Cross-linked Peptidoglycan Catalyzes Cross-linking Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to Cephalosporin Cephalosporin (e.g., this compound) Cephalosporin->PBP Binds & Inhibits

Caption: Mechanism of action for Cephalosporin antibiotics.

Comparative Data Presentation

The performance of this compound is benchmarked against representative newer cephalosporins: Ceftriaxone (Third-Gen), Cefepime (Fourth-Gen), and Ceftaroline (Fifth-Gen).

Table 1: Antimicrobial Spectrum Comparison

Antibiotic (Generation)Key Gram-Positive CoverageKey Gram-Negative CoverageActivity Against PseudomonasActivity Against MRSA
This compound (First)Excellent (Staphylococcus, Streptococcus)Limited (E. coli, Klebsiella)NoNo
Ceftriaxone (Third)Good (Streptococcus)Excellent (Enterobacteriaceae)[3][7]No[5]No
Cefepime (Fourth)Good (Staphylococcus, Streptococcus)Excellent (Enterobacteriaceae)[4]Yes[4]No
Ceftaroline (Fifth)Excellent (Staphylococcus, Streptococcus)Good (Enterobacteriaceae)NoYes[4]

Table 2: Pharmacokinetic Properties

PropertyThis compound / First-GenCeftriaxone (Third-Gen)Cefepime (Fourth-Gen)Ceftaroline (Fifth-Gen)
Administration OralIV / IM[8]IVIV
Elimination Half-life ~1.5 - 2.5 hours~5.8 - 8.7 hours[7][9]~2 hours~2.6 hours
Plasma Protein Binding Moderate85-95% (concentration-dependent)[10]~16-19%~20%
Primary Excretion RenalRenal (33-67%) and Biliary[9]RenalRenal

Resistance Mechanisms

Bacterial resistance to cephalosporins is a significant clinical challenge. The primary mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This is a major resistance mechanism in Gram-negative bacteria.[1]

  • Target Site Alteration: Modifications in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of the antibiotic, rendering it less effective.[1]

  • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict antibiotic entry into the cell.[11]

  • Efflux Pumps: Bacteria may acquire or upregulate pumps that actively transport the antibiotic out of the cell.[11]

Newer generation cephalosporins are often designed to be more stable against common β-lactamases.[1] However, the emergence of Extended-Spectrum β-Lactamases (ESBLs) can confer resistance even to third-generation cephalosporins.[1]

Experimental Protocols

The data presented in comparative studies are typically generated using standardized methodologies approved by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation: A standardized inoculum of the test bacterium is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: The antibiotic is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading: The MIC is recorded as the lowest antibiotic concentration in which there is no visible bacterial growth (turbidity).

The following diagram outlines the workflow for this experiment.

A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform 2-fold Serial Dilution of Antibiotic in Microtiter Plate B->C D Incubate Plate (16-20h at 35°C) C->D E Read Plate for Turbidity D->E F Determine MIC Value E->F

Caption: Experimental workflow for MIC determination.

Protocol 2: Time-Kill Assay

This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Setup: Test tubes containing broth and the antibiotic at various concentrations (e.g., 1x, 4x, 10x MIC) are prepared. A growth control tube without antibiotic is included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.

  • Plating: The samples are serially diluted and plated onto agar plates to quantify the number of viable bacteria (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Conclusion

The evolution of cephalosporins from the first to the fifth generation demonstrates a clear progression in addressing the challenge of bacterial resistance, particularly among Gram-negative pathogens. While this compound and its first-generation counterparts remain effective for a specific range of Gram-positive infections, newer agents like Ceftriaxone, Cefepime, and Ceftaroline offer critical advantages. Ceftriaxone provides enhanced Gram-negative coverage and a longer half-life, allowing for less frequent dosing.[3][7] Cefepime offers a true broad-spectrum utility, including activity against P. aeruginosa.[4] Ceftaroline represents a major advancement with its unique ability to combat MRSA infections.[4] The selection of an appropriate cephalosporin requires careful consideration of the target pathogen's identity and susceptibility profile.

The logical relationship between cephalosporin generations and their primary targets is visualized below.

cluster_gen Cephalosporin Generations cluster_spec Primary Spectrum Advantage Gen1 1st Gen (this compound) GP Gram-Positive Gen1->GP Gen3 3rd Gen (Ceftriaxone) GN Gram-Negative (Enterobacteriaceae) Gen3->GN Gen4 4th Gen (Cefepime) Gen4->GN PSA Pseudomonas aeruginosa Gen4->PSA Gen5 5th Gen (Ceftaroline) Gen5->GP MRSA MRSA Gen5->MRSA

Caption: Primary spectrum advantages of cephalosporin generations.

References

Cefetrizole: A Comparative Analysis of its Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Cefetrizole's Experimental Data

This compound, a semisynthetic cephalosporin antibiotic, has demonstrated notable in vitro activity against a range of clinically relevant bacteria. This guide provides a comprehensive comparison of this compound's performance against other cephalosporins, supported by available experimental data. The information is intended to offer an objective resource for researchers, scientists, and professionals involved in drug development.

In Vitro Antibacterial Activity: A Comparative Overview

This compound has shown a spectrum of in vitro activity comparable to other cephalosporins, with particular advantages against certain Gram-negative pathogens when compared to first-generation oral cephalosporins like cephalexin.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator cephalosporins against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative In Vitro Activity of this compound and Other Cephalosporins Against Gram-Positive Cocci

Organism (No. of Strains)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus This compound0.81.60.2 - 6.3
Cephalothin0.40.80.1 - 3.1
Cefazolin0.40.80.1 - 1.6
Cephalexin3.16.30.8 - 12.5
Streptococcus pyogenes This compound0.10.20.05 - 0.4
Cephalothin0.10.10.02 - 0.2
Cefazolin0.10.20.05 - 0.4
Cephalexin0.40.80.2 - 1.6
Streptococcus pneumoniae This compound0.20.40.05 - 0.8
Cephalothin0.10.20.02 - 0.4
Cefazolin0.10.20.05 - 0.4
Cephalexin1.63.10.8 - 6.3

Table 2: Comparative In Vitro Activity of this compound and Other Cephalosporins Against Gram-Negative Bacilli

Organism (No. of Strains)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli This compound6.312.51.6 - >100
Cephalothin12.5503.1 - >100
Cefazolin6.3251.6 - >100
Cephalexin12.5503.1 - >100
Klebsiella pneumoniae This compound3.112.50.8 - >100
Cephalothin6.3251.6 - >100
Cefazolin3.112.50.8 - >100
Cephalexin6.3251.6 - >100
Proteus mirabilis This compound3.16.30.8 - 25
Cephalothin6.312.51.6 - 50
Cefazolin6.312.51.6 - 25
Cephalexin6.312.53.1 - 25

Experimental Protocols

The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination
  • Method: The agar dilution method was the primary technique used for determining the MIC values.

  • Media: Mueller-Hinton agar was the standard medium for testing most aerobic bacteria. For fastidious organisms such as Streptococcus pneumoniae, Mueller-Hinton agar supplemented with 5% sheep blood was used.

  • Inoculum: A standardized inoculum of approximately 104 colony-forming units (CFU) per spot was applied to the agar surface.

  • Incubation: Plates were incubated at 35°C for 18 to 24 hours in ambient air. For streptococci, incubation was performed in an atmosphere of 5% CO2.

  • Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, were tested concurrently to ensure the accuracy and reproducibility of the results.

Mechanism of Action: A Visual Representation

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a defective cell wall and ultimately results in bacterial cell lysis.

G cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis This compound->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Figure 1. Mechanism of action of this compound.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates the typical workflow for determining the in vitro susceptibility of bacterial isolates to this compound and other antibiotics using the agar dilution method.

G start Start: Isolate Bacterial Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Agar Plates with Serial Dilutions of Antibiotics start->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate Plates (35°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic analyze Analyze and Compare Data (MIC50, MIC90) read_mic->analyze end End: Report Susceptibility Profile analyze->end

Figure 2. Agar dilution susceptibility testing workflow.

In Vivo Efficacy and Toxicology

Comprehensive in vivo efficacy and toxicology data for this compound were not extensively available in the reviewed literature. Further studies are required to establish a complete profile of its performance in animal models of infection and to fully characterize its safety profile. The available clinical studies suggest that this compound is generally well-tolerated, with no significant renal, hepatic, or hematological toxicity reported at therapeutic doses.[1][2]

Conclusion

The experimental data indicate that this compound is an effective in vitro antibacterial agent with a spectrum of activity that includes many common Gram-positive and Gram-negative pathogens. Notably, it demonstrates greater in vitro potency against several Gram-negative species compared to cephalexin. The presented data and experimental protocols provide a basis for further research and development of this cephalosporin antibiotic. Additional in vivo and toxicology studies are warranted to fully elucidate its clinical potential.

References

Inter-laboratory validation of a Cefetrizole quantification method

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for inter-laboratory validation studies and single-laboratory validation data for Cefetrizole quantification methods has yielded no specific results. The available scientific literature predominantly focuses on analytical methods for other drugs, such as Cetirizine and Ceftriaxone, and does not provide the necessary experimental data for a comparative guide on this compound.

Therefore, it is not possible to provide a comparison guide on the inter-laboratory validation of a this compound quantification method as requested, due to the lack of publicly available and specific data on this particular compound.

If you have access to internal or specific data regarding this compound quantification methods, please provide it, and I would be able to generate the requested comparison guide. Alternatively, I can create a similar guide for a more extensively researched compound, such as Ceftriaxone or Cetirizine, for which there is a wealth of available data.

A Comparative Analysis of the Preclinical Safety Profile of Cephalosporins: A Focus on Ceftriaxone as a Representative Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporins are a cornerstone in the treatment of bacterial infections. As with any therapeutic agent, a thorough understanding of their preclinical safety profile is paramount for drug development and risk assessment. This guide offers a comparative overview of the preclinical safety of several cephalosporins, with a focus on acute toxicity, sub-chronic and chronic toxicity, genotoxicity, and reproductive toxicity. Due to a lack of specific public data on Cefetrizole, this analysis leverages data from other well-studied cephalosporins, primarily Ceftriaxone, to provide a representative safety profile for this class of antibiotics.

Comparative Preclinical Safety Data

The following tables summarize the available quantitative preclinical safety data for selected cephalosporins. It is important to note that direct comparisons can be challenging due to variations in study design, species, and administration routes.

Table 1: Acute Toxicity of Selected Cephalosporins

CompoundSpeciesRoute of AdministrationLD50Reference
Cefazolin RatOral>11 g/kg[1]
RatIntraperitoneal7,400 mg/kg[1]
MouseSubcutaneous7,600 mg/kg[1]
Cefotaxime MouseIntraperitoneal10 g/kg[2]
RatIntraperitoneal10 g/kg[2]
Ceftriaxone ChickIntramuscular2131 mg/kg[3]

Data for this compound and a direct oral LD50 for Ceftriaxone in rodents were not identified in the search.

Table 2: Repeated-Dose Toxicity of Ceftriaxone

Study DurationSpeciesRouteDosesKey FindingsNOAELReference
28 days (Sub-acute)Mouse & RatNot Specified10, 50, 150 mg/kgNo signs of toxicity; normal body weight gain; no mortality; unaltered hematological and biochemical parameters.>150 mg/kg[4]
28 days (Sub-chronic)RatIntravenous30, 60, 120 mg/kgNo significant changes in physiological, biochemical, or hematological parameters; no mortality.>120 mg/kg[5]
6 months (Chronic)RatSubcutaneousUp to 2 g/kg/daySafe and well-tolerated; no significant differences in body weight or food consumption; reversible anemia at injection site; cecum and bile duct dilatation.0.5 g/kg/day[6]

Table 3: Genotoxicity of Selected Cephalosporins

CompoundTestSystemDosesResultReference
Ceftriaxone Micronucleus TestIn vivo (Albino Mice)100 & 200 mg/kg BWNot genotoxic[7][8]
Micronucleus TestIn vivo (Wistar Rats)500 & 1000 mg/kg BWNot genotoxic[9]
Cefotaxime Not specifiedNot specifiedNot specifiedNot mutagenic[10]

Table 4: Reproductive and Developmental Toxicity of Selected Cephalosporins

CompoundSpeciesStudy TypeDosesKey FindingsReference
Cefazolin Rat, MouseReproductionNot specifiedNo evidence of impaired fertility or harm to the fetus.[11]
Cefotaxime Rat, MouseFertility & TeratologyUp to ~1,200 mg/kg/dayNo effects on fertility or teratologic effects observed.[10][12]
Cefuroxime Axetil Mouse, RatReproductionUp to 3,200 mg/kg/day (mouse), 1,000 mg/kg/day (rat)No evidence of impaired fertility or harm to the fetus.[13][14]

Experimental Protocols

The following sections detail the general methodologies for key preclinical safety studies, based on standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 425: Up-and-Down Procedure)

This study is designed to estimate the median lethal dose (LD50) of a substance after a single oral administration.[15]

Methodology:

  • Test Animals: Typically, a small number of rodents (e.g., rats) of a single sex are used.[16]

  • Dosing: Animals are dosed sequentially. The first animal receives a dose just below the estimated LD50.

  • Observation: If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.[15]

  • Dose Progression: The dose is increased or decreased by a constant factor.

  • Endpoint: The test is concluded when a sufficient number of dose reversals have occurred to allow for the calculation of the LD50 using the maximum likelihood method.

  • Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days.[3]

G cluster_end Stopping Criteria Met start Start: Select Initial Dose dose Administer Dose to One Animal start->dose observe Observe for 48h dose->observe survives Animal Survives observe->survives dies Animal Dies observe->dies increase_dose Increase Dose for Next Animal survives->increase_dose Yes end End: Calculate LD50 survives->end No more animals decrease_dose Decrease Dose for Next Animal dies->decrease_dose Yes dies->end No more animals increase_dose->dose decrease_dose->dose

Figure 1: Workflow for Acute Oral Toxicity (Up-and-Down Procedure).
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes.[5][9]

Methodology:

  • Test System: Typically rodents, such as mice or rats, are used.[5]

  • Administration: The test substance is administered via an appropriate route, usually in one or two doses.[17]

  • Dose Groups: At least three dose levels are tested, along with a negative (vehicle) and a positive control group.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[12]

  • Slide Preparation and Analysis: The collected cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.[5]

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to the negative control indicates a positive result.[9][12]

G start Start: Dose Group Assignment administer Administer Test Substance start->administer collect Collect Bone Marrow/Blood administer->collect prepare Prepare & Stain Slides collect->prepare score Microscopic Scoring of Micronuclei prepare->score analyze Statistical Analysis score->analyze end End: Determine Genotoxicity analyze->end

Figure 2: Experimental Workflow for the In Vivo Micronucleus Test.
Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[6]

Methodology:

  • Test Animals: Pregnant rodents (commonly rats) or rabbits are used.[10]

  • Dosing Period: The test substance is administered daily, typically from implantation to the day before the scheduled caesarean section.[6]

  • Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not death.[18]

  • Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Evaluation: Near term, the uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[18]

  • Endpoints: The study evaluates maternal toxicity, embryo-fetal death, and structural abnormalities and growth alterations in the fetuses.[6]

G start Start: Mating & Confirmation of Pregnancy dosing Daily Dosing During Organogenesis start->dosing observe_dam Maternal Observation dosing->observe_dam c_section Caesarean Section (Near Term) observe_dam->c_section uterine_exam Uterine Examination c_section->uterine_exam fetal_exam Fetal Examination c_section->fetal_exam end End: Assess Developmental Toxicity uterine_exam->end fetal_exam->end

Figure 3: General Workflow for a Prenatal Developmental Toxicity Study.

Signaling Pathways in Cephalosporin Toxicity

While generally considered safe, some cephalosporins have been associated with neurotoxicity and hematological adverse effects.

Cephalosporin-Induced Neurotoxicity

The primary proposed mechanism for cephalosporin-induced neurotoxicity is the inhibition of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[7][19]

Mechanism:

  • Cephalosporins can cross the blood-brain barrier, particularly in cases of meningeal inflammation or renal impairment.[7]

  • The β-lactam ring structure of cephalosporins is thought to competitively inhibit the binding of GABA to its GABAA receptors.[7][20]

  • This inhibition reduces the influx of chloride ions into neurons, leading to a decrease in the neuronal threshold for excitation and resulting in hyperexcitability.[7]

  • Clinical manifestations can include confusion, myoclonus, and seizures.[7][8]

G ceph Cephalosporin inhibition Inhibition ceph->inhibition gabaa GABAA Receptor gabaa->inhibition cl_influx Decreased Cl- Influx inhibition->cl_influx excitation Neuronal Hyperexcitability cl_influx->excitation neurotox Neurotoxicity (e.g., Seizures) excitation->neurotox

Figure 4: Signaling Pathway of Cephalosporin-Induced Neurotoxicity.
Cephalosporin-Induced Hematological Toxicity

Certain cephalosporins have been linked to hematological adverse effects, including hypoprothrombinemia and, rarely, immune-mediated cytopenias.[2][21]

Mechanisms:

  • Hypoprothrombinemia: Some cephalosporins containing an N-methylthiotetrazole (NMTT) or similar side chain can inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors. This can lead to an increased risk of bleeding.[11]

  • Immune-Mediated Cytopenias: In rare cases, cephalosporins can induce the formation of antibodies that target red blood cells, neutrophils, or platelets, leading to hemolytic anemia, neutropenia, or thrombocytopenia.[2][21]

Conclusion

The preclinical safety data for cephalosporins, as represented by compounds like Ceftriaxone, Cefotaxime, Cefazolin, and Cefuroxime, indicate a generally favorable safety profile. Acute toxicity is low, and they are typically well-tolerated in repeated-dose studies. The available data suggest a lack of genotoxic or significant reproductive and developmental toxicity at therapeutic doses. However, potential for neurotoxicity through GABAergic inhibition and hematological effects, particularly with certain structural motifs, are important considerations in the safety assessment of new and existing cephalosporins. The absence of specific preclinical safety data for this compound in the public domain highlights the importance of conducting comprehensive toxicological evaluations for each new chemical entity.

References

A Comparative Analysis of Cefetrizole's Efficacy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, a thorough evaluation of existing and novel therapeutic agents is paramount. This guide provides a comprehensive comparison of Cefetrizole (Cefatrizine), an early-generation cephalosporin, with the widely-used third-generation cephalosporin, Ceftriaxone. The focus is on their efficacy against clinically relevant resistant bacterial strains, providing a data-driven perspective for researchers and drug development professionals.

Executive Summary

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and Ceftriaxone against key susceptible and resistant bacterial strains. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Comparative MIC Values (µg/mL) Against Susceptible Strains

Bacterial SpeciesThis compound (Cefatrizine)Ceftriaxone
Staphylococcus aureus (MSSA)0.25 - 11 - 8[1]
Streptococcus pneumoniae≤0.06 - 0.5≤0.015 - 1
Escherichia coli2 - 12.50.03 - 0.25
Klebsiella pneumoniae4 - 12.50.06 - 0.5

Table 2: Comparative MIC Values (µg/mL) Against Resistant Strains

Bacterial Species & Resistance ProfileThis compound (Cefatrizine)Ceftriaxone
Staphylococcus aureus (MRSA)>10016 - >2048[2][3]
Escherichia coli (ESBL-producing)Often >32≥2 - >128[2][4]
Klebsiella pneumoniae (ESBL-producing)Often >32≥2 - >128[2][4]

Note: Data for this compound against specific, genetically characterized resistant strains is limited in recent literature. The values presented are based on older studies and general knowledge of first-generation cephalosporin activity.

Mechanism of Action and Resistance

Both this compound and Ceftriaxone are beta-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final step in peptidoglycan synthesis.

Bacterial resistance to cephalosporins is primarily driven by two mechanisms:

  • Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic.

The following diagram illustrates the general mechanism of action and the key resistance pathways.

cluster_0 Bacterial Cell cluster_1 Mechanism of Action cluster_2 Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis CellWall Stable Cell Wall Peptidoglycan->CellWall Cephalosporin This compound / Ceftriaxone (Beta-Lactam Antibiotic) Cephalosporin->PBP Inhibits BetaLactamase Beta-Lactamase Production (e.g., TEM, SHV, CTX-M) BetaLactamase->Cephalosporin Hydrolyzes & Inactivates AlteredPBP Altered PBP (e.g., PBP2a in MRSA) AlteredPBP->Cephalosporin Reduced Binding Affinity

Mechanism of cephalosporin action and bacterial resistance.

Ceftriaxone's molecular structure provides greater stability against hydrolysis by many common beta-lactamases, such as TEM-1 and SHV-1, compared to this compound.[5] However, the emergence of extended-spectrum beta-lactamases (ESBLs), particularly the CTX-M family, can effectively hydrolyze Ceftriaxone, leading to high-level resistance.[6][7]

In the case of Methicillin-Resistant Staphylococcus aureus (MRSA), resistance is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a very low affinity for most beta-lactam antibiotics, including both this compound and Ceftriaxone, rendering them ineffective.[8]

The following workflow outlines the process of identifying ESBL-producing bacteria.

start Isolate from Clinical Sample screening Screening with 3rd-gen Cephalosporin (e.g., Ceftriaxone, Cefotaxime) start->screening phenotypic Phenotypic Confirmatory Test (e.g., Double-Disk Synergy Test) screening->phenotypic Reduced Susceptibility molecular Molecular Detection (PCR for bla genes) screening->molecular esbl_pos ESBL Producer phenotypic->esbl_pos Synergy Observed esbl_neg Non-ESBL Producer phenotypic->esbl_neg No Synergy molecular->esbl_pos blaESBL gene detected molecular->esbl_neg No blaESBL gene

Workflow for the identification of ESBL-producing bacteria.

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. Below are the detailed methodologies for two key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

  • Stock solutions of this compound and Ceftriaxone

  • Pipettes and sterile tips

Procedure:

  • Prepare Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the wells of the microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

This is a qualitative method used to determine the susceptibility of a bacterial isolate to a range of antibiotics.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Paper disks impregnated with known concentrations of this compound and Ceftriaxone

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Using sterile forceps, antibiotic-impregnated disks are placed on the surface of the inoculated agar plate. The disks should be pressed down gently to ensure complete contact with the agar.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

While this compound (Cefatrizine) may still have a role in treating infections caused by susceptible Gram-positive organisms, its utility against resistant strains, particularly those producing beta-lactamases, is severely limited. Ceftriaxone offers a significant advantage in this regard, with a broader spectrum of activity and greater stability against many, but not all, beta-lactamases. The continuous emergence of new resistance mechanisms, such as novel ESBL variants and alterations in PBPs, necessitates ongoing surveillance and the development of new therapeutic strategies. For researchers and drug development professionals, understanding the specific mechanisms of resistance and the comparative efficacy of different antibiotic classes is crucial for designing the next generation of antimicrobial agents.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Cefetrizole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Cefetrizole, a cephalosporin antibiotic. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

This compound, like other beta-lactam antibiotics, presents potential hazards, primarily respiratory and skin sensitization.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and emergency responses to mitigate these risks and ensure a safe research environment.

Personal Protective Equipment (PPE) for this compound Handling

All personnel handling this compound powder must use the following personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2]

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove should be removed and disposed of before leaving the work area.
Body Protection Disposable GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should not be worn outside of the designated handling area.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn in conjunction with goggles, especially when handling the powder or preparing solutions, to protect against splashes and aerosols.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved N95 or higher-rated respirator is required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow emergency spill procedures.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked as a hazardous substance area.

Handling and Experimental Procedures
  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize the generation of aerosols.[3]

  • Weighing: When weighing the powder, use a balance inside a chemical fume hood or a ventilated balance safety enclosure.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the this compound powder slowly to avoid splashing.

  • Personal Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water. Do not eat, drink, or apply cosmetics in areas where this compound is handled.

Disposal Plan: Managing this compound Waste

All this compound waste, including contaminated PPE, is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[4][5][6]

Waste Segregation and Collection
  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated weighing paper, and other solid materials must be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[7]

Final Disposal

Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Ensure all waste containers are properly sealed and labeled before collection.

Emergency Procedures: Responding to this compound Exposure

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.[8]Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10]Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.Seek immediate medical attention.
Spill Response
  • Minor Spill (powder or solution):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully clean the area with a suitable decontaminating solution.

    • Collect all cleanup materials in a hazardous waste container.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the contaminated area.

    • Follow the instructions of the emergency response team.

This compound Handling Workflow

CefetrizoleHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) B Prepare Designated Handling Area (Fume Hood) A->B C Weigh this compound Powder B->C D Prepare this compound Solution C->D E Conduct Experiment D->E F Segregate and Dispose of Contaminated Waste E->F G Decontaminate Work Surfaces F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Exposure Event L Follow Emergency Protocols J->L K Spill Event K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefetrizole
Reactant of Route 2
Reactant of Route 2
Cefetrizole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.